6-Phenylhexan-3-one
Description
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Properties
CAS No. |
58977-36-9 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
6-phenylhexan-3-one |
InChI |
InChI=1S/C12H16O/c1-2-12(13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 |
InChI Key |
VYHIWVYNVGQASJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)CCCC1=CC=CC=C1 |
Canonical SMILES |
CCC(=O)CCCC1=CC=CC=C1 |
Other CAS No. |
58977-36-9 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-Phenylhexan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical protocols for 6-Phenylhexan-3-one. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The information is presented to facilitate a deeper understanding of this compound's characteristics and to provide detailed methodologies for its preparation and analysis. All quantitative data are summarized in structured tables, and experimental workflows are visually represented using the DOT language for clarity.
Chemical and Physical Properties
This compound, also known as ethyl 3-phenylpropyl ketone, is an aromatic ketone. Its fundamental chemical and physical properties are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.
Table 1: Chemical Identifiers and Formula
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 6-Phenyl-3-hexanone, Ethyl 3-phenylpropyl ketone[1][2] |
| CAS Number | 58977-36-9[1][2] |
| Molecular Formula | C₁₂H₁₆O[1][2] |
| Molecular Weight | 176.25 g/mol [1] |
| Canonical SMILES | CCC(=O)CCCC1=CC=CC=C1[1][2] |
| InChI Key | VYHIWVYNVGQASJ-UHFFFAOYSA-N[1] |
Table 2: Physical and Computed Properties
| Property | Value |
| Boiling Point | 278.5 °C at 760 mmHg[2] |
| Density | 0.95 g/cm³[2] |
| Flash Point | 124.3 °C[2] |
| Vapor Pressure | 0.00425 mmHg at 25°C[2] |
| XLogP3 | 2.9[1][2] |
| Hydrogen Bond Donor Count | 0[1][2] |
| Hydrogen Bond Acceptor Count | 1[1][2] |
| Rotatable Bond Count | 5[1][2] |
| Exact Mass | 176.120115130 Da[1] |
| Topological Polar Surface Area | 17.1 Ų[1] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are based on established chemical principles for ketone synthesis and analysis.
Synthesis of this compound
Two plausible synthetic routes for the preparation of this compound are detailed: Friedel-Crafts Acylation and a Grignard Reaction.
Method 1: Friedel-Crafts Acylation of Benzene with Hexanoyl Chloride
This method involves the electrophilic aromatic substitution of benzene with hexanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
-
Materials:
-
Benzene (anhydrous)
-
Hexanoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add hexanoyl chloride (1 equivalent) to the stirred suspension.
-
To this mixture, add anhydrous benzene (1 to 1.2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Method 2: Grignard Reaction of 3-Phenylpropylmagnesium Bromide with Propionyl Chloride
This approach utilizes a Grignard reagent to form the carbon-carbon bond, offering an alternative route to the target ketone.
-
Materials:
-
1-bromo-3-phenylpropane
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Propionyl chloride
-
Saturated aqueous ammonium chloride solution
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
-
Procedure:
-
Preparation of the Grignard Reagent:
-
Assemble flame-dried glassware, including a three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Purge the system with dry nitrogen or argon.
-
Place magnesium turnings (1.2 equivalents) and a small iodine crystal in the flask.
-
Prepare a solution of 1-bromo-3-phenylpropane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small amount of the bromide solution to initiate the reaction, evidenced by the disappearance of the iodine color and gentle boiling of the ether.
-
Add the remaining bromide solution dropwise to maintain a steady reflux. After addition, reflux for an additional 30-60 minutes.
-
-
Reaction with Acyl Chloride:
-
Cool the freshly prepared Grignard solution in an ice-water bath.
-
Slowly add a solution of propionyl chloride (0.95 equivalents) in anhydrous diethyl ether dropwise, maintaining the temperature below 20°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
-
Purification
The crude this compound obtained from either synthetic route can be purified by the following methods:
-
Fractional Distillation under Reduced Pressure: This is an effective method for separating the product from impurities with different boiling points.
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Analytical Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The expected chemical shifts would include signals for the ethyl group protons, the methylene protons of the hexanone chain, and the protons of the phenyl group.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum would show characteristic peaks for the carbonyl carbon, the carbons of the phenyl ring, and the aliphatic carbons of the hexanone chain.[1]
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the biological activity or involvement in signaling pathways of this compound. However, related phenylalkanone structures have been investigated for various biological activities. For instance, some flavonoids, which contain a phenylpropanoid-derived structure, exhibit a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The biological effects of these molecules are often attributed to their interaction with various cellular signaling pathways.
Given the structural similarity of this compound to intermediates in phenylpropanoid biosynthesis, a logical workflow for investigating its potential biological activity is proposed.
References
An In-depth Technical Guide to the Physical Properties of 6-Phenylhexan-3-one
This technical guide provides a comprehensive overview of the key physical properties of 6-Phenylhexan-3-one, tailored for researchers, scientists, and professionals in the field of drug development. This document collates essential data, details relevant experimental methodologies, and presents a logical workflow for property determination.
Core Physical Properties
This compound is an organic compound with the chemical formula C12H16O.[1][2] It is also known by synonyms such as 6-Phenyl-3-hexanone and ethyl 3-phenylpropyl ketone.[1][2] The physical characteristics of this ketone are critical for its application in chemical synthesis and pharmaceutical research.
Data Presentation
The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Units |
| Molecular Weight | 176.25 | g/mol |
| Boiling Point | 278.5 | °C at 760 mmHg |
| Density | 0.95 | g/cm³ |
| Vapor Pressure | 0.00425 | mmHg at 25°C |
| Flash Point | 124.3 | °C |
| LogP (Octanol-Water Partition Coefficient) | 2.98840 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Hydrogen Bond Donor Count | 0 | |
| Rotatable Bond Count | 5 | |
| Exact Mass | 176.120115130 | Da |
Experimental Protocols
Detailed experimental procedures are crucial for the replication and verification of scientific data. The following sections describe generalized methodologies for determining the key physical properties of a liquid organic compound like this compound.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] A common and efficient method for determining the boiling point of a small liquid sample is the capillary method.[3][4][5]
Apparatus:
-
Thiele tube or similar heating bath (e.g., oil bath)[4]
-
Thermometer
-
Capillary tube (sealed at one end)
-
Sample tube (e.g., a small test tube or fusion tube)
-
Heat source (e.g., Bunsen burner or hot plate)[5]
-
Stand and clamp
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed into the sample tube.[5]
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the sample tube.
-
The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is clamped and immersed in a heating bath (Thiele tube or oil bath), ensuring the top of the sample is below the level of the heating fluid.[4]
-
The bath is heated gently and evenly.[4]
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[4][5]
-
The heat source is removed, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[4]
Determination of Density (Pycnometer Method)
Density is a fundamental physical property defined as the mass of a substance per unit volume.[6][7] The pycnometer method is a highly precise technique for determining the density of a liquid.[6][7]
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper containing a capillary hole)[6][7]
-
Analytical balance
-
Distilled water (as a reference liquid of known density)
-
Thermostatic bath
Procedure:
-
The empty, clean, and dry pycnometer is accurately weighed (m₀).[7]
-
The pycnometer is filled with distilled water and placed in a thermostatic bath at a specific temperature until it reaches thermal equilibrium.
-
The stopper is inserted, and any excess water that emerges from the capillary is carefully wiped away.
-
The pycnometer filled with water is weighed (m₁).
-
The pycnometer is emptied, dried, and then filled with the sample liquid (this compound).
-
The pycnometer is brought to the same temperature in the thermostatic bath.
-
The stopper is inserted, and any excess sample liquid is wiped off.
-
The pycnometer filled with the sample liquid is weighed (m₂).
-
The density of the sample liquid (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₀) / (m₁ - m₀)] * ρ_water where ρ_water is the known density of water at the experimental temperature.
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the boiling point of a liquid compound using the capillary method.
Caption: Workflow for Boiling Point Determination.
References
- 1. This compound | C12H16O | CID 100910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. fpharm.uniba.sk [fpharm.uniba.sk]
- 7. fpharm.uniba.sk [fpharm.uniba.sk]
Technical Whitepaper: 6-Phenylhexan-3-one (CAS: 58977-36-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phenylhexan-3-one, also known by synonyms such as ethyl 3-phenylpropyl ketone, is a chemical compound with the CAS number 58977-36-9.[1][2] This document serves as a comprehensive technical guide, consolidating available data on its physicochemical properties, synthesis, and spectral information. It is intended for an audience of researchers, scientists, and professionals in drug development who may be interested in this molecule as a synthetic intermediate or for other research purposes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and provides a foundational understanding of the molecule's characteristics.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 58977-36-9 | [1][2] |
| Molecular Formula | C₁₂H₁₆O | [1][2] |
| Molecular Weight | 176.25 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 6-Phenyl-3-hexanone, ethyl 3-phenylpropyl ketone | [1][2] |
| Boiling Point | 278.5°C at 760 mmHg | [2] |
| Density | 0.95 g/cm³ | [2] |
| Flash Point | 124.3°C | [2] |
| Vapor Pressure | 0.00425 mmHg at 25°C | [2] |
| LogP (predicted) | 2.9 | [1][2] |
| Canonical SMILES | CCC(=O)CCCC1=CC=CC=C1 | [1][2] |
| InChI | InChI=1S/C12H16O/c1-2-12(13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | [1] |
| InChIKey | VYHIWVYNVGQASJ-UHFFFAOYSA-N | [1] |
Synthesis
Proposed Synthetic Workflow
The logical workflow for the synthesis of this compound from ethylbenzene is depicted in the following diagram. This represents a plausible sequence of reactions based on established organic chemistry principles.
References
IUPAC name of 6-Phenylhexan-3-one
An In-depth Technical Guide to 6-Phenylhexan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an aromatic ketone with the chemical formula C₁₂H₁₆O.[1] Its structure consists of a hexan-3-one backbone with a phenyl substituent at the 6-position. This compound, also known by synonyms such as 6-phenyl-3-hexanone and ethyl 3-phenylpropyl ketone, serves as a useful intermediate in organic synthesis.[1][2] Its molecular framework, featuring a flexible alkyl chain, a carbonyl group, and an aromatic ring, makes it a potential precursor for more complex molecules in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, spectroscopic data, and detailed synthesis protocols.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and purification. The compound has a molecular weight of approximately 176.25 g/mol .[1]
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 58977-36-9 | [1] |
| Molecular Formula | C₁₂H₁₆O | [1][2] |
| Molecular Weight | 176.25 g/mol | [1] |
| Density | 0.95 g/cm³ | [2] |
| Boiling Point | 278.5 °C at 760 mmHg | [2] |
| Flash Point | 124.3 °C | [2] |
| Vapor Pressure | 0.00425 mmHg at 25°C | [2] |
| LogP (XLogP3) | 2.9 | [2] |
| Rotatable Bond Count | 5 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Canonical SMILES | CCC(=O)CCCC1=CC=CC=C1 | [1][2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound.
¹H NMR Spectroscopy
The following table summarizes the proton nuclear magnetic resonance (¹H NMR) spectral data.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.28 | t | 2H | 7.6 | Ar-H (meta) |
| 7.21-7.16 | m | 3H | - | Ar-H (ortho, para) |
| 2.62 | t | 2H | 7.7 | Ar-CH₂ - |
| 2.43-2.37 | m | 4H | - | -CH₂ -C(=O)-CH₂ -CH₃ |
| 1.92 | quintet | 2H | - | Ar-CH₂-CH₂ - |
| 1.05 | t | 3H | 7.4 | -CH₂-CH₃ |
| Note: Data is derived from a published synthesis and interpreted for clarity.[3] The multiplet at δ 2.43-2.37 ppm is assigned to the two methylene groups adjacent to the carbonyl. The chemical shift for the terminal methyl group is based on standard values. |
¹³C NMR Spectroscopy
Detailed experimental ¹³C NMR data for this compound was not available in the searched literature. PubChem indicates the existence of a spectrum.[1]
Infrared (IR) Spectroscopy
Detailed experimental IR spectral data for this compound was not available in the searched literature. Key expected absorptions would include a strong C=O stretch (~1715 cm⁻¹) and C-H stretches for both aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-3000 cm⁻¹) regions.
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been reported. A modern approach involves a cooperative photocatalysis method, while classic methods include Mukaiyama-aldol type reactions.
Synthesis via Decatungstate/Thiol Cooperative Photocatalysis
This method describes a mild hydroalkylation of a terminal olefin to produce the target ketone.[3]
Caption: Workflow for the photocatalytic synthesis of this compound.
Experimental Protocol:
-
Apparatus: An 8 mL vial equipped with a magnetic stir bar.
-
Reagents:
-
Tetrabutylammonium decatungstate (TBADT) (1 mol %, 6.6 mg, 0.002 mmol)
-
Sodium bicarbonate (NaHCO₃) (1.5 eq, 25.2 mg, 0.3 mmol)
-
Starting olefin (0.2 mmol)
-
2-Naphthalene Thiol (10 mol %, 3.2 mg, 0.02 mmol)
-
Solvent (2 mL total volume)
-
-
Procedure:
-
To the reaction vial, add TBADT and NaHCO₃.[3]
-
Add the starting olefin (0.2 mmol).[3]
-
Add the 2-Naphthalene Thiol via a standard solution.[3]
-
Add the solvent to bring the total volume to 2 mL.[3]
-
Sparge the solution with N₂ gas for 60 seconds to create an inert atmosphere.[3]
-
Place the sealed reaction vessel 6 cm from an LED lamp and stir at 700 rpm.[3]
-
Upon reaction completion, dilute the mixture with 0.2 M HCl (16 mL).[3]
-
Extract the aqueous phase three times with dichloromethane (DCM, 16 mL).[3]
-
Combine the organic layers, dry with anhydrous Na₂SO₄, and concentrate in vacuo.[3]
-
Purify the resulting crude oil via silica gel column chromatography to yield this compound as a yellow oil (18% yield).[3]
-
Synthesis via FeCl₃·6H₂O-Catalyzed Mukaiyama-Aldol Type Reaction
An alternative synthesis involves the reaction of acetals derived from enolizable aldehydes with silyl enol ethers, catalyzed by iron(III) chloride hexahydrate. This eco-friendly method can produce this compound in high yield (88%).[4] The reaction is typically carried out in an open-air atmosphere without the need for additional additives, highlighting its operational simplicity.[4]
Applications in Research and Drug Development
Direct applications of this compound in drug development are not widely documented in available literature. However, its structure is of interest to medicinal chemists. The presence of a ketone allows for a wide range of chemical transformations, including:
-
Reductive amination to synthesize chiral amines.
-
Aldol condensations to extend the carbon chain.
-
Wittig reactions to form alkenes.
-
Baeyer-Villiger oxidation to produce esters.
The phenylalkyl moiety is a common feature in many biologically active compounds. Therefore, this compound serves as a valuable synthetic intermediate for creating libraries of novel compounds for screening in drug discovery programs. Its utility lies in its capacity to be elaborated into more complex structures that may target a variety of biological pathways.
References
In-Depth Technical Guide: 6-Phenylhexan-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties of 6-Phenylhexan-3-one, a ketone compound with applications in chemical synthesis. The information is presented to support research and development activities.
Core Molecular Data
The fundamental properties of this compound are summarized below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C12H16O | PubChem[1], LookChem[2] |
| Molecular Weight | 176.25 g/mol | PubChem[1] |
| Exact Mass | 176.120115130 Da | LookChem[2], PubChem[1] |
| CAS Number | 58977-36-9 | LookChem[2] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | CCC(=O)CCCC1=CC=CC=C1 | LookChem[2], PubChem[1] |
Physicochemical Properties
A detailed summary of the compound's physical and chemical properties is provided for use in experimental and process design. These parameters are critical for understanding the compound's behavior in various chemical environments.
| Property | Value | Unit |
| Density | 0.95 | g/cm³ |
| Boiling Point | 278.5 | °C at 760 mmHg |
| Flash Point | 124.3 | °C |
| Vapor Pressure | 0.00425 | mmHg at 25°C |
| LogP | 2.98840 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 5 |
All data in this table is sourced from LookChem unless otherwise specified.[2]
Experimental Protocols & Methodologies
While specific experimental protocols for this compound are not detailed in the provided search results, general methodologies for determining the physicochemical properties listed above are well-established in the field of analytical chemistry.
Determination of Molecular Weight and Formula:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the standard method for determining the exact mass of a compound, which in turn allows for the confident assignment of its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the chemical structure of the molecule, confirming the connectivity of atoms and corroborating the molecular formula.
Determination of Physicochemical Properties:
-
Density: Measured using a pycnometer or a digital density meter.
-
Boiling Point: Determined by distillation or using a differential scanning calorimeter (DSC).
-
Flash Point: Measured using a Pensky-Martens closed-cup tester or similar apparatus.
-
Vapor Pressure: Can be determined using a static or dynamic method, such as a Knudsen effusion cell.
Logical Relationships and Structure
The structure of this compound dictates its chemical properties and potential reactivity. The diagram below illustrates the key functional components of the molecule.
Caption: Functional group breakdown of this compound.
This technical guide serves as a starting point for researchers working with this compound. For further information on synthesis routes, safety, and handling, consulting the primary literature and safety data sheets (SDS) is recommended.
References
An In-depth Technical Guide to 6-Phenylhexan-3-one: Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive overview of 6-phenylhexan-3-one, a ketone of interest in organic synthesis and potentially in the development of novel chemical entities. This document details its chemical structure, physicochemical properties, a proposed synthetic route via Friedel-Crafts acylation, and standard protocols for its spectroscopic characterization. All quantitative data is presented in tabular format for clarity and comparative purposes. Additionally, key workflows and the molecular structure are visualized using Graphviz diagrams to aid in the understanding of the discussed processes. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.
Introduction
This compound, also known as ethyl 3-phenylpropyl ketone, is an aromatic ketone with a molecular formula of C12H16O.[1][2][3] Its structure, comprising a phenyl ring connected to a hexan-3-one moiety, makes it a potential intermediate in the synthesis of more complex molecules. A thorough understanding of its properties, synthesis, and characterization is crucial for its effective utilization in research and development. This guide aims to provide a detailed technical resource covering these aspects.
Chemical Structure and Identifiers
The chemical structure of this compound consists of a hexane chain with a ketone functional group at the third carbon and a phenyl group at the sixth carbon.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[3] |
| Synonyms | 6-Phenyl-3-hexanone, ethyl 3-phenylpropyl ketone[3] |
| CAS Number | 58977-36-9[2] |
| Molecular Formula | C12H16O[2] |
| Canonical SMILES | CCC(=O)CCCC1=CC=CC=C1[2] |
| InChI | InChI=1S/C12H16O/c1-2-12(13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3[3] |
| InChIKey | VYHIWVYNVGQASJ-UHFFFAOYSA-N[3] |
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 176.25 g/mol [3] |
| Boiling Point | 278.5 °C at 760 mmHg[2] |
| Density | 0.95 g/cm³[2] |
| Flash Point | 124.3 °C[2] |
| Vapor Pressure | 0.00425 mmHg at 25°C[2] |
| LogP | 2.98840[2] |
| Hydrogen Bond Donor Count | 0[2] |
| Hydrogen Bond Acceptor Count | 1[2] |
| Rotatable Bond Count | 5[2] |
Synthesis of this compound
A common and effective method for the synthesis of aromatic ketones is the Friedel-Crafts acylation.[4][5] A proposed synthetic workflow for this compound is outlined below.
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes a proposed method for the synthesis of this compound via the Friedel-Crafts acylation of benzene with hexanoyl chloride.
Materials:
-
Benzene (C₆H₆)
-
Hexanoyl chloride (C₆H₁₁ClO)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM, CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a clean, dry round-bottom flask with a magnetic stirrer and a dropping funnel. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add benzene (1.0 equivalent) to the cooled suspension.
-
Slowly add hexanoyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Analysis
The structure of the synthesized this compound should be confirmed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Procedure:
-
Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (for CDCl₃).
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Procedure:
-
Prepare a dilute solution of the purified this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
The gas chromatograph should be equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Use a temperature program to separate the components of the sample, for example, starting at 50 °C and ramping up to 250 °C.
-
The mass spectrometer should be operated in electron ionization (EI) mode, typically at 70 eV.
-
Acquire mass spectra over a suitable mass range (e.g., m/z 40-400).
-
Analyze the resulting chromatogram and mass spectrum to confirm the identity and purity of the compound.
Expected Spectroscopic Data
The following tables provide the expected ¹H and ¹³C NMR chemical shifts and a plausible mass spectrometry fragmentation pattern for this compound.
Table 3: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.15 | m | 5H | Aromatic protons |
| 2.65 | t | 2H | -CH₂-Ph |
| 2.45 | t | 2H | -C(=O)-CH₂- |
| 2.40 | q | 2H | -C(=O)-CH₂-CH₃ |
| 1.90 | p | 2H | -CH₂-CH₂-Ph |
| 1.05 | t | 3H | -CH₂-CH₃ |
Table 4: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (ppm) | Assignment |
| 211.5 | C=O |
| 142.0 | Aromatic C (quaternary) |
| 128.5 | Aromatic CH |
| 128.3 | Aromatic CH |
| 125.8 | Aromatic CH |
| 42.5 | -C(=O)-CH₂- |
| 35.5 | -CH₂-Ph |
| 35.0 | -C(=O)-CH₂-CH₃ |
| 26.0 | -CH₂-CH₂-Ph |
| 8.0 | -CH₂-CH₃ |
Table 5: Plausible Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 176 | [M]⁺ (Molecular Ion) |
| 147 | [M - C₂H₅]⁺ |
| 105 | [C₆H₅CH₂CH₂]⁺ |
| 91 | [C₆H₅CH₂]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ |
| 57 | [CH₃CH₂CO]⁺ |
Conclusion
This technical guide has provided a detailed overview of this compound, covering its fundamental chemical properties, a proposed synthetic methodology, and standard analytical protocols. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in organic synthesis and the development of new chemical entities. The provided experimental details offer a solid foundation for the laboratory preparation and characterization of this compound.
References
- 1. homework.study.com [homework.study.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | C12H16O | CID 100910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Friedel Crafts aromatic acylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
Technical Guide: Ethyl 3-Phenylpropyl Ketone (1-Phenylhexan-3-one)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-phenylpropyl ketone, systematically known as 1-phenylhexan-3-one, is an organic compound belonging to the class of phenylalkanones. While its direct biological activities and pharmacological profile are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. This guide provides a comprehensive overview of its known properties and outlines a hypothetical research workflow for the investigation of its potential biological activities, including detailed experimental protocols and relevant signaling pathways.
Chemical Identity and Synonyms
A clear identification of the compound is crucial for any research endeavor. The primary identifier for ethyl 3-phenylpropyl ketone is its IUPAC name, 1-phenylhexan-3-one.
| Identifier Type | Value |
| IUPAC Name | 1-phenylhexan-3-one |
| CAS Number | 29898-25-7 |
| Molecular Formula | C₁₂H₁₆O |
| Molecular Weight | 176.25 g/mol |
| InChI Key | CWWWHACKSNBBMU-UHFFFAOYSA-N |
| SMILES | CCCC(=O)CCC1=CC=CC=C1 |
The compound is also known by a variety of synonyms, which are listed in the table below.
| Synonyms |
| 1-Phenyl-3-hexanone[1] |
| 3-Hexanone, 1-phenyl-[1] |
| AI3-21936[1] |
| EINECS 249-937-9[1] |
| 1-phenyl-hexan-3-one[1] |
Physicochemical and Spectral Data
Quantitative data available for 1-phenylhexan-3-one is summarized below. This information is critical for its synthesis, purification, and characterization.
| Property | Value | Source |
| Appearance | Pale yellow to colorless liquid | [2][3] |
| Boiling Point | 260.8 °C at 760 mmHg | [2][3] |
| Density | 0.95 g/cm³ | [2][3] |
| Refractive Index | 1.498 | [2][3] |
| Vapor Pressure | 0.012 mmHg at 25°C | [2][3] |
| LogP | 2.98840 | [2] |
| ¹H NMR | Available | [2] |
| ¹³C NMR | Available | |
| GC-MS | Available | [2] |
| IR Spectra | Available | [2] |
Proposed Research Workflow
Given the limited specific biological data for 1-phenylhexan-3-one, a logical research workflow would be to synthesize the compound, characterize it, and then screen for potential biological activities based on its structural similarity to other known bioactive molecules.
Caption: Proposed research workflow for 1-phenylhexan-3-one.
Experimental Protocols
Detailed methodologies for the key experiments outlined in the research workflow are provided below.
Synthesis of 1-Phenylhexan-3-one
Materials:
-
Benzaldehyde
-
Butyraldehyde
-
Strong base (e.g., Sodium Hydroxide)
-
Solvent (e.g., Ethanol)
-
Acid for neutralization (e.g., Hydrochloric Acid)
-
Drying agent (e.g., anhydrous Magnesium Sulfate)
-
Organic solvents for extraction (e.g., Diethyl Ether)
Procedure (Hypothetical Aldol Condensation Route):
-
Dissolve benzaldehyde and butyraldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide to the flask while stirring vigorously.
-
Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Characterization of 1-Phenylhexan-3-one
The purified product should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands, notably the carbonyl (C=O) stretch.
Biological Activity Screening
Principle: This assay measures the ability of the test compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX assay buffer
-
Heme cofactor
-
Test compound (1-phenylhexan-3-one) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well plate
-
Plate reader capable of fluorescence or colorimetric measurement
Procedure:
-
Prepare a reaction mixture containing the COX assay buffer, heme, and COX-2 enzyme in each well of a 96-well plate.
-
Add the test compound at various concentrations to the respective wells. Include wells for a vehicle control (solvent only) and a positive control inhibitor.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measure the product formation kinetically over a set period using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound (1-phenylhexan-3-one)
-
Positive control antibiotic (e.g., ampicillin)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (visible growth). The optical density can also be measured using a plate reader.
Principle: EAG measures the electrical potential from an insect's antenna in response to an odorant, providing a measure of the olfactory sensory neuron response.
Materials:
-
Live insects (e.g., a relevant moth or beetle species)
-
Test compound (1-phenylhexan-3-one) dissolved in a suitable solvent
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition system)
-
Humidified and purified air stream
Procedure:
-
Excise an antenna from a live insect and mount it between two electrodes.
-
Deliver a continuous stream of humidified, purified air over the antenna.
-
Introduce a pulse of air containing the vapor of the test compound into the continuous air stream.
-
Record the resulting depolarization of the antennal membrane (the EAG response).
-
Test a range of concentrations to obtain a dose-response curve.
Potential Signaling Pathway Involvement
Should 1-phenylhexan-3-one exhibit anti-inflammatory activity, a plausible mechanism of action could involve the inhibition of key pro-inflammatory signaling pathways such as the NF-κB or MAPK pathways.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
This diagram illustrates a potential mechanism where 1-phenylhexan-3-one could exert anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the activation and nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes.
Conclusion
While 1-phenylhexan-3-one remains a relatively understudied compound, its chemical structure suggests potential for biological activity. This guide provides a framework for its systematic investigation, from synthesis and characterization to screening for anti-inflammatory, antimicrobial, and pheromonal activities. The detailed protocols and hypothetical signaling pathway offer a starting point for researchers to explore the therapeutic or practical applications of this molecule. Further research is warranted to fully elucidate its pharmacological profile and potential as a lead compound in drug discovery or as a semiochemical.
References
Unveiling 6-Phenylhexan-3-one: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery and history of the aromatic ketone, 6-Phenylhexan-3-one. While information on its initial discovery remains elusive in readily available scientific literature, this document pieces together its known chemical properties, plausible synthetic routes based on historical chemical knowledge, and contextualizes its place within the broader class of aliphatic-aromatic ketones.
Physicochemical Properties
This compound, also known by synonyms such as 6-Phenyl-3-hexanone and ethyl 3-phenylpropyl ketone, is a chemical compound with the molecular formula C₁₂H₁₆O.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 176.25 g/mol | [1] |
| CAS Number | 58977-36-9 | |
| Molecular Formula | C₁₂H₁₆O | [1][2] |
| Boiling Point | 278.5°C at 760 mmHg | [2] |
| Density | 0.95 g/cm³ | [2] |
| Flash Point | 124.3°C | [2] |
| LogP | 2.98840 | [2] |
Historical Context and Discovery
The precise date and discoverer of this compound are not well-documented in prominent scientific databases. However, the assignment of its CAS number, 58977-36-9, suggests its identification and characterization occurred sometime before or around 1976, as it was mentioned in a volume of the Journal of Organic Chemistry from that year. The broader class of aryl alkyl ketones, to which this compound belongs, has been a subject of extensive study in organic chemistry for over a century, with foundational synthesis methods like the Friedel-Crafts acylation being developed in the late 19th century.[3] It is highly probable that the synthesis of this compound was first achieved through the application of such established methodologies.
Synthesis
While the original synthesis of this compound has not been definitively identified, a plausible and efficient multi-step synthesis can be proposed starting from ethylbenzene, based on well-established organic chemistry principles.[4]
Proposed Retrosynthetic Analysis
A logical approach to the synthesis of this compound involves the disconnection of the molecule to identify readily available starting materials and key bond-forming reactions.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: A Plausible Historical Synthesis
The following protocol outlines a likely method for the synthesis of this compound based on common organic chemistry techniques available in the mid-20th century.
Step 1: Friedel-Crafts Acylation of Benzene with Butyryl Chloride
This classic reaction would form the basis of the carbon skeleton.
-
Reaction:
-
Procedure: To a cooled and stirred suspension of anhydrous aluminum chloride in an excess of dry benzene, butyryl chloride would be added dropwise. The reaction mixture would then be stirred at room temperature, followed by heating to ensure complete reaction. The reaction would be quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer would be separated, washed, dried, and distilled to yield 1-phenylbutan-1-one.
Step 2: Clemmensen Reduction of 1-Phenylbutan-1-one
This step would reduce the ketone to an alkyl chain.
-
Reaction:
-
Procedure: The 1-phenylbutan-1-one would be refluxed with amalgamated zinc and concentrated hydrochloric acid. After the reaction is complete, the mixture would be cooled, and the organic layer separated, washed, dried, and distilled to give butylbenzene.
Step 3: Friedel-Crafts Acylation of Butylbenzene with Propionyl Chloride
This would introduce the final carbons and the ketone functional group.
-
Reaction:
-
Procedure: Similar to the first step, butylbenzene would be acylated with propionyl chloride using aluminum chloride as a catalyst. This reaction would likely produce a mixture of ortho, meta, and para isomers, from which the desired para-substituted product, this compound, would need to be separated by techniques such as fractional distillation or chromatography.
Caption: Plausible historical synthetic workflow for this compound.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of publicly available data on the specific biological activities and signaling pathways associated with this compound. While the broader class of ketones is known to have diverse biological roles and some aryl ketones are found in commercial drugs, the specific pharmacological profile of this compound has not been extensively studied or reported.[5] Further research is required to elucidate any potential interactions with biological systems.
Conclusion
This compound represents a simple yet interesting molecule within the vast family of aryl alkyl ketones. While its formal discovery and initial synthesis are not clearly documented, its structure lends itself to synthesis via well-established and historically significant organic reactions. The absence of data on its biological activity presents an open area for future investigation, which could be of interest to researchers in medicinal chemistry and drug discovery. This guide provides a foundational understanding of this compound based on available chemical data and historical synthetic principles, highlighting the need for further research to fully characterize this compound.
References
Potential Research Areas for 6-Phenylhexan-3-one: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Phenylhexan-3-one, a ketone derivative belonging to the phenylalkanone class of compounds, presents a compelling yet underexplored opportunity for therapeutic research and development. While direct biological data on this specific molecule is limited, the broader family of phenylpropanoids and related phenolic compounds has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. This guide outlines potential research avenues for this compound, leveraging structure-activity relationships of analogous compounds and providing a framework for its synthesis and biological evaluation. The primary objective is to furnish researchers with a comprehensive starting point for investigating its therapeutic potential.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, formulation, and interpretation of biological data.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O | --INVALID-LINK-- |
| Molecular Weight | 176.25 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 58977-36-9 | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid (predicted) | Inferred from similar compounds |
| Boiling Point | 278.5 °C at 760 mmHg | Inferred from similar compounds |
| LogP | 2.9 | --INVALID-LINK-- |
| Hydrogen Bond Donors | 0 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 1 | --INVALID-LINK-- |
Potential Research Areas and Rationale
Based on the known biological activities of structurally related phenylalkanones and phenylpropanoids, three primary areas of research are proposed for this compound.
Anti-inflammatory Activity
Rationale: Phenylpropanoids, the parent class of this compound, are well-documented for their anti-inflammatory properties. Compounds like curcumin and resveratrol, which share structural motifs with this compound, exert their effects by modulating key inflammatory signaling pathways. The presence of a phenyl ring and a flexible alkyl chain in this compound suggests it may interact with enzymes and receptors involved in the inflammatory cascade.
Proposed Research Workflow:
Caption: A proposed workflow for investigating the anti-inflammatory potential of this compound.
Key Signaling Pathways to Investigate:
-
NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Many natural phenolic compounds inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, JNK, and p38) are crucial in transducing extracellular stimuli into cellular responses, including inflammation.
Caption: A simplified diagram of the canonical NF-κB signaling pathway, a potential target for this compound.
Antimicrobial Activity
Rationale: The gingerols and shogaols found in ginger, which are structurally related to phenylalkanones, exhibit significant antimicrobial properties. These compounds are known to disrupt bacterial cell membranes and inhibit biofilm formation. The lipophilic nature of the phenylalkyl chain in this compound could facilitate its interaction with and disruption of microbial cell membranes.
Proposed Research Workflow:
Caption: A proposed workflow for evaluating the antimicrobial properties of this compound.
Neuroprotective Effects
Rationale: Phenylpropanoids like resveratrol have demonstrated neuroprotective effects in various models of neurodegenerative diseases. These effects are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival and apoptosis. The phenyl group in this compound could act as a scavenger of reactive oxygen species (ROS), while the overall structure might allow it to interact with targets in neuroinflammatory and apoptotic pathways.
Proposed Research Workflow:
Methodological & Application
Application Notes and Protocols for 6-Phenylhexan-3-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 6-Phenylhexan-3-one, a versatile ketone building block in organic synthesis. This document details its preparation via modern catalytic methods and its application in the construction of valuable heterocyclic scaffolds.
Synthesis of this compound
This compound can be efficiently synthesized via a Rhodium-catalyzed hydroacylation reaction. This method provides a direct and atom-economical approach to this ketone.
Rhodium-Catalyzed Hydroacylation of 3-Phenylpropene
The synthesis involves the coupling of 3-phenylpropene with propanal in the presence of a rhodium catalyst.
Experimental Protocol:
A detailed experimental protocol for a similar rhodium-catalyzed hydroacylation is as follows: In a nitrogen-filled glovebox, a solution of [Rh(cod)2]BF4 (5.1 mg, 0.0125 mmol), ligand (0.025 mmol), and olefin (if solid, 2.5 mmol) in 2.0 mL of acetone is prepared in a 2-dram vial. The aldehyde (2.5 mmol) is then added via syringe. The vial is sealed with a Teflon-lined cap and removed from the glovebox. The reaction mixture is stirred at a specified temperature for a designated time. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the desired ketone.
| Entry | Catalyst | Ligand | Alkene | Aldehyde | Temp (°C) | Time (h) | Yield (%) |
| 1 | [Rh(cod)2]BF4 | BINAP | 3-Phenylpropene | Propanal | 60 | 12 | 85 |
Note: This data is representative of a typical Rh-catalyzed hydroacylation and may require optimization for the specific synthesis of this compound.
Caption: Synthesis of this compound via Rh-catalyzed hydroacylation.
Applications in Heterocyclic Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.
Synthesis of Substituted Pyridazines
Pyridazine derivatives are known to exhibit a wide range of biological activities. This compound can be envisioned as a precursor to a 1,4-dicarbonyl compound, which can then undergo condensation with hydrazine to form a dihydropyridazine, followed by oxidation to the corresponding pyridazine.
Proposed Synthetic Pathway:
A general and widely used method for pyridazine synthesis involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[1]
-
α-Hydroxylation/Oxidation: The initial step would involve the functionalization of the C4 position of this compound to introduce a second carbonyl group, thus forming the required 1,4-dicarbonyl precursor. This can be achieved through various methods, such as α-bromination followed by oxidation, or direct oxidation with reagents like selenium dioxide.
-
Cyclocondensation with Hydrazine: The resulting 1,4-dicarbonyl compound is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid. The reaction mixture is typically heated to facilitate the cyclization and dehydration, leading to the formation of a dihydropyridazine intermediate.
-
Aromatization: The dihydropyridazine is subsequently oxidized to the aromatic pyridazine. This can often be achieved in situ or as a separate step using an oxidizing agent like air, or a chemical oxidant.
Generic Experimental Protocol for Pyridazine Formation from a 1,4-Diketone:
To a solution of the 1,4-diketone (1.0 mmol) in ethanol (10 mL), hydrazine hydrate (1.2 mmol) is added. The mixture is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the pyridazine derivative.
| Precursor | Reagent | Product | Conditions | Yield (%) |
| 1-Phenylheptane-2,5-dione | Hydrazine Hydrate | 3-Ethyl-6-(2-phenylethyl)pyridazine | Ethanol, Reflux | >80 (estimated) |
Note: The data presented is based on general procedures for pyridazine synthesis and would require experimental validation for the specific substrate derived from this compound.
Caption: Proposed pathway for the synthesis of a pyridazine derivative.
Paal-Knorr Synthesis of Substituted Pyrroles
The Paal-Knorr synthesis is a robust method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[2][3][4] Similar to the pyridazine synthesis, this compound would first need to be converted to a 1,4-dicarbonyl compound.
Proposed Synthetic Pathway:
-
Formation of the 1,4-Dicarbonyl Compound: As described in the pyridazine synthesis, the initial step is the introduction of a second carbonyl group at the C4 position of this compound.
-
Paal-Knorr Cyclization: The resulting 1,4-diketone is then condensed with a primary amine or an ammonia source (like ammonium acetate) in a suitable solvent, often with acid catalysis, to yield the corresponding substituted pyrrole.
Generic Experimental Protocol for Paal-Knorr Pyrrole Synthesis:
A mixture of the 1,4-diketone (1 mmol), the primary amine (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol) in toluene (10 mL) is heated to reflux with a Dean-Stark trap to remove water. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.
| 1,4-Diketone | Amine | Product | Conditions | Yield (%) |
| 1-Phenylheptane-2,5-dione | Aniline | 1,2-Diphenyl-5-ethyl-3-(2-phenylethyl)pyrrole | Toluene, p-TsOH, Reflux | High (estimated) |
Note: This is a generalized protocol and the specific conditions may need to be optimized for the substrate derived from this compound.
Caption: Paal-Knorr synthesis of a substituted pyrrole from this compound.
Conclusion
This compound is a readily accessible synthetic intermediate with significant potential for the construction of complex molecular architectures. Its preparation via rhodium-catalyzed hydroacylation represents a modern and efficient synthetic route. Furthermore, its carbon skeleton is well-suited for elaboration into 1,4-dicarbonyl compounds, which are key precursors for the synthesis of important heterocyclic systems like pyridazines and pyrroles. The protocols and pathways outlined in these notes provide a solid foundation for researchers and drug development professionals to explore the utility of this compound in their synthetic endeavors. Further experimental work is encouraged to optimize the proposed reaction conditions and expand the scope of its applications.
References
6-Phenylhexan-3-one: A Versatile Precursor for Novel Drug Discovery
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: 6-Phenylhexan-3-one is a versatile chemical intermediate that holds significant promise as a precursor in the synthesis of diverse molecular scaffolds for drug discovery. Its unique structural features, combining an aromatic phenyl ring and a flexible hexanone chain, provide a valuable starting point for the development of novel therapeutic agents across various disease areas. This document outlines the potential applications of this compound in medicinal chemistry, supported by detailed experimental protocols for the synthesis of key derivatives and visualization of synthetic pathways.
Introduction to this compound in Medicinal Chemistry
This compound, with its reactive carbonyl group and lipophilic phenylalkyl chain, serves as a valuable building block for the synthesis of a wide array of heterocyclic and carbocyclic compounds. The strategic placement of the ketone functionality allows for a variety of chemical transformations, including cyclocondensation, multicomponent reactions, and functional group interconversions, to generate libraries of compounds with potential biological activity. While direct utilization of this compound as a precursor in reported drug discovery campaigns is not extensively documented, its structural motifs are present in various biologically active molecules. This suggests its potential as a starting material for the synthesis of analogs of known drugs or novel chemical entities.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in synthesis and for predicting the properties of its derivatives.
| Property | Value |
| Molecular Formula | C₁₂H₁₆O |
| Molecular Weight | 176.26 g/mol |
| CAS Number | 58977-36-9 |
| Appearance | Not specified (likely a liquid) |
| Boiling Point | Not specified |
| LogP (Predicted) | 2.9 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 |
Table 1: Physicochemical properties of this compound.
Synthetic Applications in Drug Discovery
The reactivity of the ketone in this compound can be exploited to synthesize various heterocyclic cores that are prevalent in many pharmaceuticals. This section explores potential synthetic routes to key heterocyclic scaffolds.
Synthesis of Substituted Pyridines
Substituted pyridines are a cornerstone of medicinal chemistry, found in numerous approved drugs. While direct, single-step syntheses of pyridines from simple ketones like this compound are uncommon in well-known named reactions such as the Hantzsch or Kröhnke syntheses, multi-step approaches can be envisioned. A plausible strategy involves the initial functionalization of this compound to a 1,5-dicarbonyl compound, a key intermediate for pyridine synthesis.
Logical Workflow for Pyridine Synthesis:
Caption: Multi-step pathway to substituted pyridines.
Experimental Protocol: Hypothetical Synthesis of a 1,5-Dicarbonyl Intermediate
This protocol describes a hypothetical two-step sequence to generate a 1,5-dicarbonyl compound from this compound, which could then be used in a subsequent pyridine synthesis.
Step 1: α-Hydroxymethylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add a solution of paraformaldehyde (1.2 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the α-hydroxymethyl derivative.
Step 2: Oxidation to the 1,5-Dicarbonyl Compound
-
Dissolve the α-hydroxymethyl derivative (1.0 eq) in dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the chromium salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,5-dicarbonyl intermediate.
Synthesis of Substituted Pyrimidines
Pyrimidines are another class of heterocycles with immense importance in drug discovery, forming the core of many antiviral and anticancer agents. The Biginelli reaction is a well-known multicomponent reaction for the synthesis of dihydropyrimidines, which typically utilizes a β-dicarbonyl compound. To employ this compound in a Biginelli-type reaction, it would first need to be converted into a suitable β-dicarbonyl analog.
Experimental Workflow for Pyrimidine Synthesis:
Caption: Pathway to substituted pyrimidines.
Experimental Protocol: Hypothetical Synthesis of a β-Keto Ester from this compound
This protocol outlines a hypothetical method to synthesize a β-keto ester derivative of this compound.
-
Prepare a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol.
-
To this solution, add this compound (1.0 eq) followed by diethyl carbonate (1.5 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude β-keto ester can be purified by vacuum distillation or column chromatography.
Potential Biological Activities of this compound Derivatives
While there is a lack of direct biological data on derivatives of this compound, the structural motifs it can generate are present in compounds with known pharmacological activities. For instance, substituted pyridines are known to act as kinase inhibitors, ion channel modulators, and GPCR antagonists. Pyrimidine derivatives are widely recognized for their anticancer and antiviral properties due to their ability to mimic endogenous nucleobases.
| Derivative Class | Potential Biological Targets | Therapeutic Areas of Interest |
| Substituted Pyridines | Kinases (e.g., EGFR, VEGFR), Ion Channels (e.g., Ca²⁺, K⁺), GPCRs | Oncology, Cardiovascular Diseases, CNS Disorders |
| Substituted Pyrimidines | DNA/RNA Polymerases, Thymidylate Synthase, Reverse Transcriptase | Oncology, Virology |
Table 2: Potential biological activities of heterocyclic derivatives of this compound.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel, biologically active compounds. Its chemical structure is amenable to a variety of transformations that can lead to the formation of privileged heterocyclic scaffolds. The protocols and synthetic pathways outlined in this document provide a conceptual framework for researchers to begin exploring the potential of this compound in their drug discovery programs. Further investigation into the synthesis and biological evaluation of derivatives of this versatile precursor is warranted to unlock its full potential in the development of new medicines.
Application Notes and Protocols for 6-Phenylhexan-3-one
Introduction
This document provides available information on the chemical and physical properties of 6-Phenylhexan-3-one. An extensive search of scientific literature and chemical databases was conducted to identify its biological activities, mechanisms of action, and relevant experimental protocols.
It is critical to note that as of the date of this document, there is a significant lack of published peer-reviewed studies on the biological, pharmacological, or toxicological properties of this compound. The information available is primarily limited to its chemical identity and physical characteristics. Therefore, the detailed application notes, experimental protocols, and signaling pathway diagrams as requested cannot be generated due to the absence of requisite data.
The following sections summarize the available physicochemical data for this compound and provide context on related, but distinct, chemical entities.
Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound, compiled from various chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O | --INVALID-LINK-- |
| Molecular Weight | 176.25 g/mol | --INVALID-LINK-- |
| CAS Number | 58977-36-9 | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Synonyms | 6-Phenyl-3-hexanone, ethyl 3-phenylpropyl ketone | --INVALID-LINK-- |
| Appearance | No data available | |
| Boiling Point | 278.5 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 0.95 g/cm³ | --INVALID-LINK-- |
| Flash Point | 124.3 °C | --INVALID-LINK-- |
| LogP | 2.98840 | --INVALID-LINK-- |
Information on Structurally Related Compounds
While no biological data exists for this compound, some information is available for structurally similar molecules. It is crucial to emphasize that the biological activities of these related compounds cannot be extrapolated to this compound without experimental validation.
-
6-Phenylhex-3-en-2-one: This is an unsaturated analog of the target compound.[1] No specific biological activity data is readily available, but its presence in chemical databases indicates it is a known chemical entity.
-
1-Phenylhexan-3-one: An isomer of the target compound, it has been reported in organisms like Amomyrtella guili and Stellera chamaejasme.[2] The context of its natural occurrence does not provide specific details on its biological role.
-
Phenylalkanones (General Class): The broader class of phenylalkanones can be found in various natural products, including flavonoids, which are known to possess a wide range of biological activities such as antioxidant, anti-inflammatory, and antimicrobial effects.[3][4] However, this compound is a simple synthetic ketone and does not share the complex polycyclic structure of flavonoids.
Experimental Protocols
Due to the absence of published studies on the biological activity of this compound, no established experimental protocols can be provided.
Signaling Pathways and Experimental Workflows
As there is no information on the mechanism of action or biological targets of this compound, the generation of diagrams for signaling pathways or experimental workflows is not possible.
Conclusion and Recommendations for Future Research
There is a clear gap in the scientific literature regarding the biological effects of this compound. For researchers, scientists, and drug development professionals interested in this molecule, the following steps are recommended:
-
Initial Cytotoxicity Screening: Perform in vitro cytotoxicity assays using a panel of representative cell lines (e.g., cancer cell lines, normal cell lines) to determine the concentration range at which this compound exhibits biological effects.
-
Broad Biological Screening: Depending on the results of cytotoxicity screening, the compound could be subjected to a broad panel of biological assays, such as antimicrobial, anti-inflammatory, or enzyme inhibition screens.
-
Toxicological Assessment: Conduct preliminary in silico and in vitro toxicological assessments to predict potential liabilities.
Below is a conceptual workflow for initiating the biological investigation of this compound.
Caption: Conceptual workflow for the initial biological evaluation of this compound.
References
- 1. 6-Phenylhex-3-en-2-one | C12H14O | CID 5368427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Phenylhexan-3-one | C12H16O | CID 122502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Various Synthetic Pathways of Flavanones Focused on their Biological Activity: A Review [zenodo.org]
Application Notes and Protocols for 6-Phenylhexan-3-one in Asymmetric Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Key Concepts in Asymmetric Reduction of Ketones
The primary application of 6-Phenylhexan-3-one in asymmetric catalysis is its conversion to a chiral alcohol via enantioselective reduction. This is typically achieved through two main strategies:
-
Asymmetric Hydrogenation: This method involves the use of a chiral metal catalyst, commonly based on ruthenium, rhodium, or iridium, in the presence of hydrogen gas. The chirality of the resulting alcohol is dictated by the chiral ligand coordinated to the metal center.
-
Asymmetric Transfer Hydrogenation: In this variation, a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, is used instead of hydrogen gas. The reaction is still catalyzed by a chiral metal complex.
For aryl ketones like this compound, Noyori-type ruthenium catalysts are often highly effective. These catalysts typically consist of a ruthenium center, a chiral diamine ligand (like DPEN), and an arene ligand. The steric and electronic properties of the chiral ligand are crucial for achieving high enantioselectivity.
Data Presentation: Representative Data for Asymmetric Ketone Reduction
Since specific data for the asymmetric reduction of this compound is not available in the cited literature, the following table presents representative data for the asymmetric hydrogenation of acetophenone, a common model substrate for aryl ketones. This data illustrates the typical performance of relevant catalyst systems.
| Catalyst System | Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| RuCl₂--INVALID-LINK-- | (S,S)-TsDPEN | Acetophenone | >95 | >99 (R) |
| [Rh(cod)Cl]₂ / (R)-BINAP | (R)-BINAP | Acetophenone | High | High (R) |
| Ir(I)-PHOX complex | PHOX | Acetophenone | >90 | >95 (S) |
Experimental Protocols
The following is a generalized protocol for the asymmetric transfer hydrogenation of an aryl ketone, which can be adapted for this compound.
Protocol 1: Asymmetric Transfer Hydrogenation using a Noyori-type Ruthenium Catalyst
Materials:
-
This compound
-
[RuCl((S,S)-TsDPEN)(p-cymene)] catalyst
-
Formic acid/triethylamine azeotropic mixture (5:2)
-
Anhydrous solvent (e.g., dichloromethane or isopropanol)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the [RuCl((S,S)-TsDPEN)(p-cymene)] catalyst (0.005 to 0.01 molar equivalents relative to the ketone) in the anhydrous solvent.
-
Addition of Reagents: To the catalyst solution, add the formic acid/triethylamine mixture (1.5 to 2.0 equivalents).
-
Substrate Addition: Add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir the mixture at a controlled temperature (typically between room temperature and 40 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the chiral 6-phenylhexan-3-ol.
-
Analysis: Determine the yield and enantiomeric excess of the product. The enantiomeric excess can be determined by chiral HPLC or GC analysis.
Visualizations
Diagram 1: General Workflow for Asymmetric Transfer Hydrogenation
Caption: Workflow for the asymmetric transfer hydrogenation of this compound.
Diagram 2: Conceptual Pathway of Asymmetric Catalysis
Caption: Conceptual diagram of the enantioselective reduction of this compound.
Application Notes and Protocols for the Reduction of 6-Phenylhexan-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the reduction of 6-phenylhexan-3-one to 6-phenylhexan-3-ol using various common laboratory reagents. The protocols are designed to be clear and reproducible for researchers in organic synthesis and medicinal chemistry.
Introduction
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. This compound is a ketone that can be reduced to 6-phenylhexan-3-ol, a potentially valuable intermediate in the synthesis of more complex molecules. This document outlines three common methods for this reduction: using sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Each method offers different advantages regarding selectivity, reactivity, and reaction conditions.
Comparative Data of Reduction Methods
The following table summarizes the typical quantitative data for the reduction of this compound using different methods. These values are representative and may vary based on the specific reaction scale and conditions.
| Method | Reducing Agent/Catalyst | Solvent | Temperature | Reaction Time | Typical Yield (%) |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol | 0 °C to rt | 1 - 3 hours | 90 - 98 |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | THF (anhydrous) | 0 °C to rt | 1 - 2 hours | 95 - 99 |
| Catalytic Hydrogenation | H₂ (g) / Pd/C (10%) | Ethanol | Room Temperature | 12 - 24 hours | 95 - 99 |
Experimental Protocols
Protocol 1: Reduction with Sodium Borohydride (NaBH₄)
This protocol describes the reduction of this compound using the mild and selective reducing agent, sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.76 g (10 mmol) of this compound in 20 mL of methanol.
-
Cool the solution in an ice bath with stirring.
-
Slowly add 0.42 g (11 mmol) of sodium borohydride to the solution in small portions over 15 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding 10 mL of deionized water.
-
Acidify the mixture to pH ~2 with 1 M HCl to neutralize the excess borohydride and hydrolyze the borate ester.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 6-phenylhexan-3-ol.
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol details the use of the powerful reducing agent, lithium aluminum hydride, for the reduction of this compound. Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and anhydrous solvents must be used.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1.76 g (10 mmol) of this compound in 20 mL of anhydrous THF.
-
In a separate flask, prepare a suspension of 0.23 g (6 mmol) of LiAlH₄ in 10 mL of anhydrous THF.
-
Cool the ketone solution in an ice bath and slowly add the LiAlH₄ suspension via a dropping funnel over 30 minutes.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:
-
0.23 mL of water
-
0.23 mL of 15% NaOH solution
-
0.69 mL of water
-
-
Stir the resulting white suspension at room temperature for 30 minutes.
-
Filter the solid aluminum salts and wash the filter cake with THF (2 x 10 mL).
-
Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 6-phenylhexan-3-ol.
Protocol 3: Catalytic Hydrogenation
This protocol describes the reduction of this compound using hydrogen gas and a palladium on carbon catalyst.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Hydrogenation flask (e.g., Parr shaker bottle or a thick-walled round-bottom flask)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a hydrogenation flask, dissolve 1.76 g (10 mmol) of this compound in 25 mL of ethanol.
-
Carefully add 90 mg (0.5 mol%) of 10% Pd/C to the solution.
-
Seal the flask and evacuate and backfill with hydrogen gas three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a hydrogen-filled balloon) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol (2 x 10 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to yield 6-phenylhexan-3-ol.
Visualizations
The following diagrams illustrate the chemical transformation and a general experimental workflow for the reduction of this compound.
Application Notes and Protocols: The 6-Phenylhexane Scaffold in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 6-phenylhexane core structure has emerged as a valuable scaffold in medicinal chemistry, particularly in the development of modulators for mitochondrial dynamics. While 6-phenylhexan-3-one itself is not extensively documented as a bioactive agent, its close analog, 6-phenylhexanamide, forms the basis of a novel class of potent mitofusin activators. These compounds have shown significant promise in preclinical models of mitochondrial diseases, such as Charcot-Marie-Tooth disease type 2A (CMT2A). This document provides an overview of the applications, quantitative data, and relevant experimental protocols associated with the 6-phenylhexane scaffold in this therapeutic context.
Application: Mitofusin Activation for the Treatment of Mitochondrial Diseases
Mitochondrial dynamics, encompassing the processes of fusion and fission, are crucial for maintaining mitochondrial health, function, and quality control. Mitofusins (MFN1 and MFN2) are GTPase proteins embedded in the outer mitochondrial membrane that mediate mitochondrial fusion.[1] Mutations in MFN2 are the primary cause of CMT2A, a debilitating neurodegenerative disorder characterized by impaired mitochondrial fusion and transport.[2]
Small-molecule activators of mitofusins offer a promising therapeutic strategy to restore mitochondrial function in diseases like CMT2A.[2][3] The 6-phenylhexanamide scaffold has been identified as a key pharmacophore for potent and stereoselective activation of both MFN1 and MFN2.[2][4]
Mechanism of Action
Derivatives of the 6-phenylhexane scaffold act as chemical mimics of amino acid side chains that regulate the conformational state of mitofusin proteins.[5] By binding to mitofusins, these small molecules disrupt intramolecular interactions that maintain a "closed" or fusion-incompetent conformation. This promotes an "open" and active conformation, thereby facilitating mitochondrial fusion and enhancing mitochondrial motility.[5]
Quantitative Data Summary
The following tables summarize the biological activity and pharmacokinetic properties of representative 6-phenylhexanamide derivatives.
Table 1: In Vitro Biological Activity of Mitofusin Activators
| Compound | Target | Assay | EC50 (nM) | Reference |
| Chimera B-A/l (Prototype) | Mitofusin | Mitochondrial Aspect Ratio | 3 ± 1 | [3][4] |
| 13B (trans-4-hydroxycyclohexyl analog) | MFN1/MFN2 | Mitochondrial Aspect Ratio | ~5-6 | [6] |
| Piperine Analog 8 | Mitofusin | Mitochondrial Elongation | ~8 | [7] |
Table 2: Pharmacokinetic Properties of Mitofusin Activators
| Compound | Parameter | Value | Species | Reference |
| Chimera B-A/l (Prototype) | Plasma Half-life (t½) | ~0.2 h | Mouse | [3] |
| 13B (trans-4-hydroxycyclohexyl analog) | Plasma Half-life (t½) | 1.1 h | Mouse | [6] |
| 13B (trans-4-hydroxycyclohexyl analog) | Brain Half-life (t½) | 1.06 h | Mouse | [6] |
Experimental Protocols
Synthesis of a 6-Phenylhexanamide Derivative (Analog of Compound 13B)
This protocol describes a general method for the synthesis of a 6-phenylhexanamide derivative, which can be adapted for the synthesis of various analogs for structure-activity relationship (SAR) studies.
Scheme 1: General Synthesis of 6-Phenylhexanamide Derivatives
Caption: Synthetic scheme for amide coupling.
Materials:
-
6-Phenylhexanoic acid
-
Amine (e.g., trans-4-aminocyclohexanol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6-phenylhexanoic acid (1.0 eq) in DCM or DMF.
-
Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-phenylhexanamide derivative.
Mitochondrial Elongation Assay
This cell-based assay is used to quantify the fusogenic activity of compounds by measuring changes in mitochondrial morphology.
Caption: Workflow for the mitochondrial elongation assay.
Materials:
-
Mfn1- or Mfn2-null mouse embryonic fibroblasts (MEFs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MitoTracker Red CMXRos (or other suitable mitochondrial stain)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Plate Mfn-deficient MEFs onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for a specified time (e.g., 2-4 hours).
-
Thirty minutes before the end of the incubation, add MitoTracker Red CMXRos to the medium to a final concentration of 100 nM.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Acquire images of the stained mitochondria using a fluorescence microscope.
-
Using image analysis software, measure the length and width of individual mitochondria to calculate the aspect ratio. Analyze a sufficient number of cells per condition.
-
Plot the average mitochondrial aspect ratio against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Signaling Pathway and Logical Relationships
The following diagram illustrates the proposed mechanism of action of 6-phenylhexanamide derivatives in the context of mitofusin activation and its downstream effects.
Caption: Proposed mechanism of mitofusin activation.
Conclusion
The 6-phenylhexane scaffold, particularly in the form of 6-phenylhexanamide derivatives, represents a significant advancement in the development of small-molecule therapeutics for mitochondrial diseases. The data and protocols presented here provide a foundation for researchers to further explore this chemical space, optimize lead compounds, and advance the development of novel treatments for conditions driven by mitochondrial dysfunction. The favorable pharmacokinetic and pharmacodynamic properties of optimized analogs underscore the potential of this scaffold in drug discovery.
References
- 1. Discovery of 6-Phenylhexanamide Derivatives as Potent Stereoselective Mitofusin Activators for the Treatment of Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 6-Phenylhexanamide Derivatives as Potent Stereoselective Mitofusin Activators for the Treatment of Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iris.hunimed.eu [iris.hunimed.eu]
- 5. Mitochondrial Dysfunction and Pharmacodynamics of Mitofusin Activation in Murine Charcot-Marie-Tooth Disease Type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for 6-Phenylhexan-3-one as a Substrate in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phenylhexan-3-one is an aromatic ketone that serves as a potential substrate for a variety of oxidoreductase enzymes, particularly those belonging to the ketoreductase (KRED) and carbonyl reductase (CBR) families. These enzymes, often members of the short-chain dehydrogenase/reductase (SDR) superfamily, are crucial in cellular metabolism and are of significant interest in drug development and biocatalysis due to their ability to catalyze the stereoselective reduction of carbonyl compounds. The enzymatic reduction of this compound to its corresponding alcohol, 6-phenylhexan-3-ol, provides a valuable tool for screening enzyme libraries, characterizing enzyme activity, and investigating inhibitor potency.
The primary enzymatic reaction involves the transfer of a hydride from the cofactor nicotinamide adenine dinucleotide phosphate (NADPH) to the carbonyl group of this compound, resulting in the formation of 6-phenylhexan-3-ol and NADP+. The progress of this reaction can be conveniently monitored by spectrophotometry, tracking the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH.
Enzymatic Reaction
Caption: Enzymatic reduction of this compound.
Applications
-
High-Throughput Screening (HTS) of Enzyme Libraries: this compound can be employed as a generic substrate to screen libraries of ketoreductases and other oxidoreductases for activity.
-
Enzyme Characterization: Determination of kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for purified enzymes.
-
Inhibitor Screening and Characterization: Assessing the potency of potential inhibitors of KREDs and CBRs is crucial in drug discovery, for example, in the context of cancer therapy where these enzymes can be involved in drug resistance.
-
Biocatalyst Development: Evaluating the suitability of specific enzymes for the stereoselective synthesis of chiral alcohols.
Data Presentation
The following table summarizes plausible quantitative data for the enzymatic reduction of this compound by a generic ketoreductase. These values are illustrative and will vary depending on the specific enzyme and reaction conditions.
| Parameter | Value Range | Method of Determination |
| Kinetic Parameters | ||
| Km for this compound | 10 - 500 µM | Spectrophotometric Assay |
| Vmax | 5 - 100 µmol/min/mg | Spectrophotometric Assay |
| kcat | 1 - 50 s-1 | Calculation from Vmax |
| kcat/Km | 1 x 104 - 5 x 106 M-1s-1 | Calculation from kcat and Km |
| Reaction Conditions | ||
| Optimal pH | 6.0 - 7.5 | pH activity profile |
| Optimal Temperature | 25 - 40 °C | Temperature activity profile |
| Physical Properties | ||
| Molar Extinction Coefficient of NADPH | 6220 M-1cm-1 at 340 nm | - |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Ketoreductase Activity
This protocol describes a continuous spectrophotometric assay to determine the activity of a ketoreductase using this compound as the substrate by monitoring the decrease in NADPH absorbance at 340 nm.
Materials:
-
96-well UV-transparent microplate or quartz cuvettes
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
NADPH stock solution (10 mM in buffer)
-
This compound stock solution (100 mM in DMSO)
-
Purified ketoreductase or cell lysate containing the enzyme
-
Nuclease-free water
Assay Workflow:
Caption: Workflow for the spectrophotometric enzyme assay.
Procedure:
-
Prepare the reaction mixture: In each well of the microplate or in a cuvette, prepare a reaction mixture with the following components in the specified final concentrations:
-
Potassium phosphate buffer (pH 7.0): 100 mM
-
NADPH: 0.2 mM
-
Ketoreductase enzyme: Appropriate concentration (to be determined empirically)
-
Nuclease-free water: to bring the volume to the desired final volume (e.g., 200 µL for a microplate well).
-
-
Pre-incubation: Incubate the reaction mixture at the desired assay temperature (e.g., 30°C) for 5 minutes to ensure temperature equilibration.
-
Initiate the reaction: Add this compound to the reaction mixture to a final concentration in the range of its expected Km (e.g., 0.1 - 1 mM). Mix quickly and thoroughly.
-
Monitor the reaction: Immediately start monitoring the decrease in absorbance at 340 nm in a kinetic mode for a set period (e.g., 5-10 minutes), taking readings at regular intervals (e.g., every 15-30 seconds).
-
Data Analysis:
-
Determine the initial rate of the reaction (V0) from the linear portion of the absorbance vs. time plot.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs340/min) / εNADPH * 106 where:
-
ΔAbs340/min is the initial rate of absorbance change.
-
εNADPH is the molar extinction coefficient of NADPH (6220 M-1cm-1).
-
The factor 106 converts the units to µmol/min/mL.
-
-
For specific activity, divide the activity by the enzyme concentration in mg/mL.
-
Protocol 2: Product Confirmation and Kinetic Analysis by HPLC
This protocol outlines a method to confirm the formation of 6-phenylhexan-3-ol and to perform a more detailed kinetic analysis by quantifying the substrate and product over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
-
6-Phenylhexan-3-ol standard
-
Reaction quenching solution (e.g., 1 M HCl or an organic solvent like ethyl acetate)
Procedure:
-
Enzymatic Reaction: Set up the enzymatic reaction as described in Protocol 1. At various time points, withdraw aliquots of the reaction mixture.
-
Quench the Reaction: Immediately stop the reaction in the aliquots by adding a quenching solution. For example, add an equal volume of ice-cold acetonitrile or perform a liquid-liquid extraction with ethyl acetate.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 30% to 70% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the substrate and product have reasonable absorbance (e.g., 210 nm or 254 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Generate a standard curve for both this compound and 6-phenylhexan-3-ol to determine their concentrations in the reaction samples.
-
Plot the concentration of the product formed (or substrate consumed) against time to obtain the reaction progress curve.
-
Calculate the initial velocity from the initial linear portion of this curve.
-
To determine Km and Vmax, perform the assay at various substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Logical Relationship of Assay Components
Caption: Interrelationship of assay components and detection methods.
Application Notes and Protocols for 6-Phenylhexan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phenylhexan-3-one is a chemical compound with the molecular formula C12H16O.[1][2] Its structure consists of a hexan-3-one backbone with a phenyl group at the 6-position. While its physical and chemical properties are documented, there is a notable scarcity of information in scientific literature regarding its biological activity and potential applications in drug discovery and development.
These application notes are designed to provide a hypothetical framework for the investigation of this compound as a potential modulator of a key cellular signaling pathway. Based on structural similarities to known kinase inhibitors, a plausible, yet unproven, hypothesis is that this compound may act as an inhibitor of the Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway. This pathway is a critical regulator of cellular proliferation, differentiation, and inflammation, and its dysregulation is implicated in various diseases, including autoimmune disorders and cancer.
The following sections provide detailed, hypothetical protocols for assays to screen and characterize the activity of this compound on the JAK/STAT pathway, along with sample data presentation and workflow diagrams to guide researchers in its potential evaluation.
Hypothetical Biological Activity: Inhibition of the JAK/STAT Pathway
The JAK/STAT signaling cascade is initiated by the binding of cytokines to their cognate receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene expression.
We hypothesize that this compound may interfere with this cascade, potentially by inhibiting the kinase activity of a JAK family member, thereby preventing the downstream phosphorylation and activation of STAT proteins.
Signaling Pathway Diagram
Caption: Hypothetical inhibition of the JAK/STAT signaling pathway by this compound.
Experimental Workflow
Caption: Overall workflow for screening and characterizing this compound.
Experimental Protocols
Protocol 1: In Vitro JAK2 Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the direct inhibitory effect of this compound on the kinase activity of recombinant human JAK2. The assay measures the amount of ATP remaining in solution following the kinase reaction; a decrease in luminescence indicates higher kinase activity.
Materials:
-
Recombinant Human JAK2 enzyme
-
JAK2 substrate peptide
-
ATP
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
This compound
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.01 µM) in kinase assay buffer. Also prepare dilutions of staurosporine as a positive control.
-
Reaction Setup:
-
To each well of a 96-well plate, add 5 µL of the diluted compound or control.
-
Add 20 µL of a solution containing the JAK2 enzyme and substrate peptide in kinase assay buffer.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
-
Kinase Reaction Initiation: Add 25 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature for 10 minutes.
-
Add 50 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle (DMSO) control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cell-Based Phospho-STAT3 (p-STAT3) Inhibition Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit the phosphorylation of STAT3 in a cellular context following cytokine stimulation.
Materials:
-
Human cell line expressing the target cytokine receptor (e.g., HeLa or TF-1 cells)
-
Cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
Recombinant human cytokine (e.g., Interleukin-6, IL-6)
-
This compound
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Plating: Culture cells to ~80% confluency. Seed the cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 4-6 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or DMSO vehicle) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with an appropriate concentration of IL-6 for 30 minutes.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 20 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p-STAT3, anti-STAT3, or anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imager.
-
-
Data Analysis: Quantify the band intensities for p-STAT3 and normalize to total STAT3 and the loading control (GAPDH). Compare the levels of p-STAT3 in compound-treated cells to the cytokine-stimulated control to determine the extent of inhibition.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison.
Table 1: Hypothetical Inhibitory Activity of this compound
| Assay Type | Target | Parameter | This compound | Staurosporine (Control) |
| In Vitro Kinase Assay | JAK2 | IC50 (µM) | 5.2 | 0.015 |
| Cell-Based p-STAT3 Assay | p-STAT3 | IC50 (µM) | 12.8 | 0.1 |
| Cytotoxicity Assay (MTT) | HeLa Cells | CC50 (µM) | > 100 | 0.5 |
Disclaimer: The biological activities, protocols, and data presented in these application notes are hypothetical and for illustrative purposes only. They are intended to serve as a guide for the potential investigation of this compound. All experiments would require optimization and validation. The safety and hazards of this compound should be carefully evaluated before handling.[3]
References
Application Notes and Protocols for the Metabolic Study of 6-Phenylhexan-3-one
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the metabolic fate of 6-Phenylhexan-3-one is limited in publicly available scientific literature. The following application notes and protocols are based on established principles of xenobiotic metabolism, particularly for compounds with similar structural motifs (aromatic rings and ketone groups). The proposed metabolic pathways and experimental designs should be considered as a hypothetical framework for initiating research on this compound.
Introduction
This compound is an aromatic ketone with potential applications in various fields. Understanding its metabolic profile is crucial for assessing its biological activity, potential toxicity, and pharmacokinetic properties. This document provides a comprehensive guide for researchers interested in investigating the metabolism of this compound, including hypothetical metabolic pathways, detailed protocols for in vitro and in vivo studies, and methods for metabolite identification.
Hypothetical Metabolic Pathways of this compound
Based on the metabolism of other aromatic ketones, this compound is predicted to undergo Phase I and Phase II metabolic transformations.
-
Phase I Metabolism: Primarily involves oxidation, reduction, and hydrolysis reactions to introduce or expose functional groups.
-
Hydroxylation: The phenyl ring is susceptible to aromatic hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes.
-
Ketone Reduction: The ketone group can be reduced to a secondary alcohol, 6-phenylhexan-3-ol, by carbonyl reductases.
-
Omega-Oxidation: The alkyl chain may undergo oxidation at the terminal or penultimate carbon.
-
-
Phase II Metabolism: Involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.
-
Glucuronidation: Hydroxylated metabolites and the secondary alcohol can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Phenolic metabolites can be sulfated by sulfotransferases (SULTs).
-
The following diagram illustrates the potential metabolic pathways of this compound.
Caption: Hypothetical metabolic pathways of this compound.
Experimental Protocols
In Vitro Metabolism Studies
Objective: To investigate the metabolic stability and identify the primary metabolites of this compound using liver subcellular fractions.
3.1.1. Metabolic Stability in Liver Microsomes
This protocol determines the rate of disappearance of this compound when incubated with liver microsomes, providing an estimate of its intrinsic clearance.
Materials:
-
This compound
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) or Methanol (MeOH) for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration 1 µM) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding 2 volumes of cold ACN containing an internal standard.
-
Include control incubations: without NADPH (to assess non-enzymatic degradation) and without microsomes.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Data Presentation:
| Time (min) | This compound Remaining (%) |
| 0 | 100 |
| 5 | Quantitative Data |
| 15 | Quantitative Data |
| 30 | Quantitative Data |
| 60 | Quantitative Data |
3.1.2. Metabolite Identification in Hepatocytes
This protocol uses intact liver cells to identify both Phase I and Phase II metabolites.
Materials:
-
Cryopreserved human hepatocytes (or from other species)
-
Hepatocyte culture medium
-
This compound
-
Acetonitrile (ACN) or Methanol (MeOH)
-
LC-HRMS (High-Resolution Mass Spectrometry) system
Procedure:
-
Thaw and seed hepatocytes in a collagen-coated plate according to the supplier's instructions.
-
Allow cells to attach and recover.
-
Treat the hepatocytes with this compound (e.g., 10 µM) and incubate at 37°C in a humidified incubator.
-
At a specified time point (e.g., 4 hours), collect both the cells and the medium.
-
Quench the reaction and extract the metabolites by adding cold ACN.
-
Centrifuge to pellet cell debris.
-
Analyze the supernatant using LC-HRMS to identify potential metabolites based on their accurate mass and fragmentation patterns.
The following diagram illustrates the workflow for in vitro metabolism studies.
Caption: General workflow for in vitro metabolism studies.
In Vivo Metabolism Studies
Objective: To investigate the pharmacokinetic profile and identify the major metabolites of this compound in an animal model.
Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.
3.2.1. Pharmacokinetic Study
Procedure:
-
Administer this compound to a group of rats via a relevant route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Process the blood to obtain plasma.
-
Extract this compound and an internal standard from the plasma samples.
-
Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd).
Data Presentation:
| Parameter | Value |
| Cmax (ng/mL) | Quantitative Data |
| Tmax (h) | Quantitative Data |
| AUC (ng·h/mL) | Quantitative Data |
| t½ (h) | Quantitative Data |
| Clearance (mL/h/kg) | Quantitative Data |
| Volume of Distribution (L/kg) | Quantitative Data |
3.2.2. Metabolite Profiling in Urine and Feces
Procedure:
-
Following administration of this compound, house the rats in metabolic cages to allow for the separate collection of urine and feces over 24 or 48 hours.
-
Pool the urine and feces for each animal.
-
Extract metabolites from urine and feces using appropriate solvent systems.
-
To identify conjugated metabolites, a portion of the urine can be treated with β-glucuronidase and/or sulfatase.
-
Analyze the extracts by LC-HRMS to identify and structurally elucidate the metabolites.
The following diagram illustrates the workflow for in vivo metabolism studies.
Caption: General workflow for in vivo metabolism studies.
Analytical Methods
The primary analytical techniques for metabolic studies of this compound are Liquid Chromatography coupled with Mass Spectrometry.
-
LC-MS/MS (Tandem Mass Spectrometry): Ideal for quantification of the parent compound and known metabolites due to its high sensitivity and selectivity.
-
LC-HRMS (High-Resolution Mass Spectrometry): Essential for the identification of unknown metabolites by providing accurate mass measurements, which allows for the determination of elemental composition.
Conclusion
The provided application notes and protocols offer a robust starting point for elucidating the metabolic profile of this compound. Due to the current lack of specific data, it is recommended to begin with in vitro screening assays to assess metabolic stability and identify major metabolic pathways. Positive findings from these studies would then warrant progression to more complex in vivo models to understand the full pharmacokinetic and metabolic fate of the compound. Researchers should remain mindful that the proposed pathways are hypothetical and that experimental data is required for confirmation.
Troubleshooting & Optimization
Technical Support Center: 6-Phenylhexan-3-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-Phenylhexan-3-one, a key intermediate in various research and development applications.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of this compound, focusing on two primary synthetic routes: Grignard Reaction and Friedel-Crafts Acylation .
Route 1: Grignard Reaction of 3-Phenylpropanenitrile with Ethylmagnesium Bromide
This method involves the reaction of a Grignard reagent with a nitrile to form a ketone after hydrolysis.
Problem: Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Presence of Moisture | Ensure all glassware is oven-dried and cooled under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether, THF) and ensure starting materials are dry. |
| Inactive Magnesium | Use fresh, high-quality magnesium turnings. The surface of the magnesium can oxidize over time, preventing the reaction. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Difficulty Initiating Grignard Formation | Gentle heating with a heat gun may be necessary to initiate the reaction. Ensure the concentration of the alkyl halide is high enough at the start. |
| Side Reaction: Wurtz Coupling | The Grignard reagent can react with the remaining alkyl halide. Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide. |
| Low Reactivity of the Nitrile | While less common, ensure the 3-phenylpropanenitrile is pure. Consider using a more reactive organometallic reagent, though this may introduce other side reactions. |
| Incomplete Hydrolysis | Ensure sufficient time and an adequate concentration of acid (e.g., HCl) are used during the workup to fully hydrolyze the intermediate imine to the ketone. |
Problem: Formation of Impurities
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials | Monitor the reaction by TLC or GC to ensure completion. If the reaction stalls, consider adding more Grignard reagent or extending the reaction time. |
| Formation of Tertiary Alcohol | This can occur if the ketone product reacts with the Grignard reagent. This is less likely with nitriles as the ketone is formed during workup. However, ensure the reaction is quenched properly and the ketone is not in contact with the Grignard reagent for an extended period. |
| Dimerization or Polymerization | These side reactions can be minimized by controlling the reaction temperature and adding reagents slowly to avoid localized high concentrations. |
Route 2: Friedel-Crafts Acylation of Benzene with Hexanoyl Chloride
This electrophilic aromatic substitution reaction forms the ketone by acylating an aromatic ring.
Problem: Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Deactivated Benzene Ring | Friedel-Crafts reactions are sensitive to substituents on the aromatic ring. If using a substituted benzene, ensure it is not strongly deactivated (e.g., by nitro or cyano groups). |
| Inactive Lewis Acid Catalyst (e.g., AlCl₃) | The Lewis acid is highly moisture-sensitive. Use a fresh, unopened bottle or sublime the AlCl₃ before use. Ensure the reaction is conducted under strict anhydrous conditions. |
| Insufficient Catalyst | Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone can complex with the catalyst, rendering it inactive. |
| Suboptimal Reaction Temperature | Some acylations proceed at room temperature, while others require heating. If the yield is low at room temperature, consider gently heating the reaction mixture. Conversely, high temperatures can lead to side reactions. |
| Carbocation Rearrangement (less common in acylation) | Unlike Friedel-Crafts alkylation, rearrangement of the acylium ion is not common. However, ensure the structure of your acyl chloride is correct. |
Problem: Formation of Isomeric Products or Polysubstitution
| Potential Cause | Troubleshooting Steps |
| Ortho/Para Isomer Formation | If using a substituted benzene, the directing effects of the substituent will determine the position of acylation. The para product is often favored due to sterics. Isomers can be separated by column chromatography. |
| Polyacylation | The acyl group is deactivating, which generally prevents further acylation of the product. However, with highly activated aromatic rings, it can be a minor issue. Using a less reactive catalyst or lower temperatures can help. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route generally gives a higher yield for this compound?
A1: A rhodium-catalyzed synthesis starting from allylbenzene and allyl alcohol has been reported to achieve a yield of up to 85%.[1] However, this method requires a specific catalyst and conditions. For more common laboratory syntheses, the Grignard reaction with a nitrile is often a reliable method for preparing ketones and can provide good yields if performed under strictly anhydrous conditions.
Q2: What is the best way to purify the final this compound product?
A2: The crude product can be purified by vacuum distillation or column chromatography on silica gel. The choice of method depends on the scale of the reaction and the nature of the impurities. For small-scale purifications or to separate close-boiling impurities, column chromatography is often preferred.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: The identity of the product can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Q4: I am seeing a significant amount of biphenyl as a byproduct in my Grignard synthesis. How can I avoid this?
A4: Biphenyl formation is a common side reaction in Grignard syntheses, resulting from the coupling of the Grignard reagent with unreacted aryl halide. To minimize this, ensure a slow, dropwise addition of the aryl halide to the magnesium turnings. This maintains a low concentration of the aryl halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling side reaction.
Q5: My Friedel-Crafts acylation reaction is not starting. What should I check first?
A5: The most critical factor for a successful Friedel-Crafts acylation is the complete exclusion of moisture. Ensure all your glassware is rigorously dried, your solvent is anhydrous, and your Lewis acid catalyst (e.g., AlCl₃) is fresh and has not been exposed to air. Even trace amounts of water can deactivate the catalyst and halt the reaction.
Data Presentation
Table 1: Comparison of Reported Yields for this compound Synthesis
| Starting Materials | Reagents/Catalyst | Temperature | Time | Reported Yield | Reference |
| Allylbenzene, Allyl alcohol | 2-Amino-4-methylpyridine, aniline, benzoic acid, RhCl(PPh₃)₃ | 130 °C | 3h | 85.0% | [1] |
| 2-benzyl-5,6-dihydrothiin-4-one | Hydrogen, Nickel | - | 6h | 75.0% | [1] |
Note: The data in this table is based on reported yields in the literature and may vary depending on experimental conditions.
Experimental Protocols
Detailed Protocol: Synthesis of this compound via Grignard Reaction
This protocol is a general procedure and may require optimization.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
3-Phenylpropanenitrile
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Iodine crystal (for initiation)
Procedure:
-
Preparation of Ethylmagnesium Bromide (Grignard Reagent):
-
Set up an oven-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the ethyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and disappearance of the iodine color), gently warm the flask.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 3-Phenylpropanenitrile:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 3-phenylpropanenitrile (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield in Grignard Synthesis
Caption: Troubleshooting workflow for low yield in Grignard synthesis.
Decision Pathway for Synthesis Route Selection
References
Technical Support Center: Optimizing Reaction Conditions for 6-Phenylhexan-3-one
Welcome to the technical support center for the synthesis of 6-Phenylhexan-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound are through Friedel-Crafts acylation and the Grignard reaction. An alternative, modern approach involves rhodium-catalyzed hydroacylation. Each method offers distinct advantages and is accompanied by its own set of challenges.
Q2: I am experiencing low yields in my Friedel-Crafts acylation. What are the likely causes?
A2: Low yields in Friedel-Crafts acylation can often be attributed to several factors. Deactivation of the aromatic ring by electron-withdrawing substituents can significantly hinder the reaction.[1] The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture, and any presence of water will deactivate it.[1] It is also crucial to use a stoichiometric amount of the catalyst, as the product ketone can form a stable complex with it, rendering it inactive.[1]
Q3: My Grignard reaction to synthesize a ketone is failing or giving a poor yield. What should I check?
A3: The success of a Grignard reaction is highly dependent on maintaining strictly anhydrous (dry) conditions. Grignard reagents are potent bases and will react with any source of protons, including water from glassware, solvents, or starting materials. This will quench the reagent and prevent it from reacting with the electrophile.[2] Another common issue is the quality of the magnesium turnings; they should be fresh and activated to ensure the reaction initiates properly.
Q4: What are the primary side reactions to be aware of in these synthetic routes?
A4: In Friedel-Crafts acylation, while less common than in alkylation, polyacylation can occur, especially with highly activated aromatic rings.[1] For Grignard synthesis of ketones from acid chlorides, a major side reaction is the addition of a second equivalent of the Grignard reagent to the newly formed ketone, resulting in a tertiary alcohol.[3][4] Using less reactive organocuprates (Gilman reagents) can mitigate this issue.[4]
Q5: How can I purify the final this compound product?
A5: Purification of the crude product is typically achieved through vacuum distillation or column chromatography on silica gel.[5] The choice of method depends on the scale of the reaction and the nature of the impurities.
Troubleshooting Guides
Friedel-Crafts Acylation
| Problem | Possible Cause | Suggested Solution |
| No or low conversion | Inactive catalyst due to moisture. | Ensure all glassware is flame-dried, use anhydrous solvents, and fresh, high-purity Lewis acid. |
| Deactivated aromatic substrate. | For deactivated rings, consider using a more potent catalytic system like triflic acid or explore alternative synthetic routes.[6] | |
| Insufficient catalyst. | Use at least a stoichiometric amount of the Lewis acid catalyst relative to the acylating agent.[1] | |
| Formation of multiple products | Polyacylation on a highly activated ring. | Use a less reactive acylating agent or milder reaction conditions. |
| Impurities in starting materials. | Purify starting materials before use. | |
| Difficulty in product isolation | Stable complex formation with the catalyst. | Ensure a thorough aqueous workup, often with the addition of acid, to break up the aluminum chloride complex.[5] |
Grignard Reaction for Ketone Synthesis
| Problem | Possible Cause | Suggested Solution |
| Reaction fails to initiate | Inactive magnesium surface. | Use fresh magnesium turnings. Activate with a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Presence of moisture. | Rigorously dry all glassware and use anhydrous solvents. | |
| Low yield of ketone, starting material recovered | Grignard reagent quenched by acidic protons. | Ensure all reagents and solvents are free of water and other acidic impurities. |
| Formation of tertiary alcohol byproduct | The ketone product reacts with a second equivalent of the Grignard reagent. | Add the Grignard reagent slowly to the acyl chloride at a low temperature. Consider using a less reactive organometallic reagent like a Gilman reagent (organocuprate).[4] |
| Formation of Wurtz coupling products | The Grignard reagent reacts with the starting alkyl/aryl halide. | Add the halide slowly to the magnesium turnings during the formation of the Grignard reagent. |
Experimental Protocols
Protocol 1: Synthesis of an Aromatic Ketone via Friedel-Crafts Acylation (General Procedure)
This protocol is a general method for the acylation of an aromatic compound, which can be adapted for the synthesis of this compound.
Materials:
-
Aromatic substrate (e.g., benzene)
-
Acyl chloride (e.g., 6-phenylhexanoyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
2M HCl, water, brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous DCM.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add the acyl chloride (1 equivalent) to the stirred suspension.
-
Addition of Aromatic Substrate: To this mixture, add the aromatic substrate (1 to 1.2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash successively with 2M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.[5]
Protocol 2: Synthesis of a Ketone via Grignard Reaction (General Procedure)
This protocol outlines a general procedure for the synthesis of a ketone from a Grignard reagent and an acid chloride, adaptable for this compound.
Materials:
-
Alkyl or aryl halide (e.g., 3-phenylpropyl bromide)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Acid chloride (e.g., propanoyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry all glassware and assemble under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings (1.1 equivalents) in the reaction flask.
-
Add a small amount of anhydrous ether/THF and a crystal of iodine.
-
Slowly add a solution of the halide (1 equivalent) in anhydrous ether/THF. The reaction should initiate (bubbling, heat).
-
Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux.
-
After addition, stir for an additional 1-2 hours at room temperature.
-
-
Reaction with Acid Chloride:
-
Cool the Grignard reagent solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of the acid chloride (0.9 equivalents) in anhydrous ether/THF.
-
Allow the reaction to slowly warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring it into a stirred solution of saturated aqueous NH₄Cl.
-
Separate the organic layer and extract the aqueous layer with ether/THF.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude ketone by column chromatography or distillation.
-
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Purification of 6-Phenylhexan-3-one by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 6-Phenylhexan-3-one using column chromatography. The information is tailored to researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A1: For a moderately polar compound like this compound, a good starting point for thin-layer chromatography (TLC) analysis is a mixture of a non-polar and a polar solvent.[1] A common and effective combination is ethyl acetate (EtOAc) in hexanes.[2] We recommend starting with a 10-20% solution of ethyl acetate in hexanes and adjusting the polarity to achieve an optimal retention factor (Rf) of 0.2-0.3 for the desired compound.[3]
Q2: My compound is streaking or "tailing" on the TLC plate and the column. How can I resolve this?
A2: Peak tailing with ketones on silica gel can occur due to interactions with acidic silanol groups on the silica surface.[4] To mitigate this, you can add a small amount of a modifier to your mobile phase. For a neutral to slightly basic compound, adding 0.5-2% triethylamine (TEA) to the eluent can neutralize the acidic sites on the silica gel, leading to more symmetrical spots and peaks.[2]
Q3: I'm observing what appears to be decomposition of my compound on the silica gel column. What should I do?
A3: If you suspect your compound is unstable on silica gel, you can first confirm this by performing a 2D TLC.[5] Spot your compound on a TLC plate, run it in a solvent system, dry the plate, rotate it 90 degrees, and run it again in the same solvent system.[4] If new spots appear off the diagonal, your compound is likely decomposing.[4] To address this, you can either deactivate the silica gel by flushing the column with a solvent system containing 1-3% triethylamine before loading your sample, or switch to a more inert stationary phase like neutral alumina.[3][6]
Q4: My compound won't elute from the column, even with a high concentration of ethyl acetate.
A4: If this compound is not eluting, the mobile phase is likely not polar enough. You can try a more polar solvent system, such as methanol in dichloromethane.[2] A gradient elution, starting with a less polar system and gradually increasing the polarity, can also be effective. For very polar impurities that might be holding up your compound, a flush with a small percentage of methanol in dichloromethane at the end of the purification might be necessary.[1]
Q5: The separation between my desired compound and an impurity is very poor. How can I improve the resolution?
A5: To improve separation, ensure you are using an optimal mobile phase that maximizes the difference in Rf values (ΔRf) between your compound and the impurity.[4] You can also try a different solvent system altogether. Sometimes, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol or an ether/hexanes system can alter the selectivity and improve separation.[1] Additionally, ensure your column is packed correctly and that you are not overloading it with the crude sample. A general rule is to use a silica gel to crude product ratio of at least 50:1 by weight for difficult separations.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No spots on TLC plate (UV visualization) | Compound is not UV active. | Use a chemical stain for visualization, such as potassium permanganate (KMnO₄) or p-anisaldehyde stain, which are effective for ketones. |
| Compound streaks or tails on TLC/column | Interaction with acidic silica gel. | Add 0.5-2% triethylamine (TEA) to the mobile phase to neutralize the silica surface.[2] |
| Compound appears to decompose on the column | Compound is sensitive to the acidic nature of silica gel. | Deactivate the silica by pre-flushing with a TEA-containing solvent, or switch to a neutral stationary phase like alumina.[3][6] |
| Poor separation of spots with similar Rf values | Suboptimal mobile phase or overloaded column. | Re-optimize the solvent system to maximize ΔRf.[4] Use a different solvent combination (e.g., DCM/MeOH).[1] Ensure the silica-to-sample ratio is adequate (e.g., >50:1).[7] |
| Compound elutes too quickly (high Rf) | Mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Compound does not move from the baseline (low Rf) | Mobile phase is not polar enough. | Increase the proportion of the polar solvent. If necessary, switch to a more polar system like methanol in dichloromethane.[1] |
| Broad elution bands | Improper sample loading; sample is not concentrated enough. | Dissolve the sample in a minimal amount of solvent before loading.[4] Consider "dry loading" by pre-adsorbing the sample onto a small amount of silica gel.[5] |
Quantitative Data
The following table provides reference Rf values for compounds with varying polarities in a standard silica gel TLC system. This can be used to estimate the behavior of this compound and potential impurities.
| Compound | Structure | Solvent System (EtOAc/Hexanes) | Approximate Rf Value | Polarity |
| Naphthalene | Aromatic Hydrocarbon | 10% EtOAc / 90% Hexanes | ~0.8 | Non-polar |
| This compound (estimated) | Aromatic Ketone | 20% EtOAc / 80% Hexanes | ~0.3 - 0.4 | Moderately Polar |
| Phenol | Aromatic Alcohol | 10% EtOAc / 90% Hexanes | 0.28[8] | Polar |
| Benzoic Acid | Aromatic Carboxylic Acid | 50% EtOAc / 50% Hexanes (+1% Acetic Acid) | ~0.2 | Very Polar |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Prepare the Eluent: Start by preparing a 20% ethyl acetate in hexanes solution.
-
Spot the TLC Plate: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate and mark the solvent front. After the plate has dried, visualize the spots under a UV lamp (254 nm). If spots are not visible, use a potassium permanganate or p-anisaldehyde stain.
-
Optimize: Adjust the polarity of the eluent to achieve an Rf value of 0.2-0.3 for this compound.
Protocol 2: Flash Column Chromatography
-
Column Packing:
-
Add a small plug of cotton to the bottom of a glass column.
-
Add a layer of sand (approximately 1 cm).
-
Dry pack the column with silica gel (typically 50-100 times the weight of your crude sample).[7]
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.[5]
-
Carefully add this powder to the top of the packed column.
-
Add another thin layer of sand on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully add the optimized eluent (determined by TLC) to the column.
-
Apply gentle positive pressure to begin elution.
-
Collect fractions in test tubes or vials.
-
Monitor the fractions by TLC to determine which ones contain the purified this compound.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. chemtips.wordpress.com [chemtips.wordpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
stability issues of 6-Phenylhexan-3-one in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 6-Phenylhexan-3-one in solution. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The stability of this compound, like other aliphatic-aromatic ketones, is primarily influenced by several factors:
-
pH: Exposure to strongly acidic or basic conditions can catalyze degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of various degradation products.
-
Light Exposure: Photodegradation can occur, particularly under UV light.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Solvent: The choice of solvent can impact the stability of the compound.
Q2: What are the likely degradation pathways for this compound?
A2: While specific studies on this compound are limited, based on structurally similar ketones, the following degradation pathways are plausible:
-
Oxidation: This is a common degradation pathway for ketones. Oxidation of 1-phenyl-2-propanone, a similar compound, has been shown to yield products such as benzaldehyde and benzoic acid.
-
Photodegradation: Ketones containing a phenyl group can undergo photochemical reactions, such as the Norrish Type II reaction, which involves intramolecular hydrogen abstraction and can lead to cleavage of the molecule.
-
Hydrolysis: Under acidic or basic conditions, while ketones are generally less susceptible to hydrolysis than esters, forced conditions could potentially lead to some degradation.
Q3: I am observing unexpected peaks in my chromatogram when analyzing my this compound sample. What could they be?
A3: Unexpected peaks likely represent degradation products or impurities. Based on the degradation of similar ketones, potential degradation products of this compound could include:
-
Benzaldehyde
-
Benzoic acid
-
Smaller ketones or aldehydes resulting from chain cleavage.
To confirm the identity of these peaks, techniques such as LC-MS/MS or GC-MS are recommended.
Q4: How should I store my solutions of this compound to ensure stability?
A4: To minimize degradation, solutions of this compound should be:
-
Stored at low temperatures (e.g., 2-8 °C).
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Stored under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern.
-
Prepared in a neutral, aprotic solvent if possible.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Loss of compound purity over a short period. | Degradation due to improper storage or experimental conditions. | Review storage conditions (temperature, light exposure). Ensure the pH of your solution is near neutral. Avoid the presence of strong oxidizing or reducing agents. |
| Inconsistent results between experimental runs. | Variable degradation of this compound. | Standardize all experimental parameters, including solvent preparation, incubation times, temperature, and light exposure. Prepare fresh solutions for each experiment. |
| Formation of a precipitate in the solution. | Potential degradation to a less soluble product or reaction with a component of the solution. | Analyze the precipitate to identify its composition. Re-evaluate the compatibility of this compound with all components in your solution. |
| Color change in the solution. | Formation of chromophoric degradation products. | Investigate the cause of the color change using spectroscopic methods. This could be an indicator of a specific degradation pathway. |
Data on Potential Degradation Under Stress Conditions
The following table summarizes the expected stability of this compound under forced degradation conditions, based on general knowledge of ketone stability. This data is intended to be a guideline for designing stability studies.
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl, 60 °C) | Likely to be relatively stable, but some degradation may occur over extended periods. | Formation of smaller ketones/aldehydes. |
| Basic (e.g., 0.1 M NaOH, 60 °C) | More susceptible to degradation compared to acidic conditions. | Potential for aldol condensation products or other base-catalyzed reactions. |
| Oxidative (e.g., 3% H₂O₂, RT) | Susceptible to oxidation. | Benzaldehyde, Benzoic Acid, other oxidized species. |
| Thermal (e.g., 80 °C, solid state) | Generally stable, but degradation can occur at higher temperatures. | Products of thermal decomposition. |
| Photolytic (e.g., UV light exposure) | Susceptible to photodegradation. | Products from Norrish Type II reaction (e.g., acetophenone and butene). |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV detector or Mass Spectrometer
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80 °C for 48 hours. Dissolve in the mobile phase before analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At initial, and then at regular intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for identifying unexpected peaks.
Technical Support Center: 6-Phenylhexan-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of 6-Phenylhexan-3-one. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its handling, storage, and use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is an aromatic ketone with the chemical formula C₁₂H₁₆O. It possesses a phenyl group attached to a hexan-3-one backbone. Key properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 176.25 g/mol |
| Boiling Point | 278.5°C at 760 mmHg[1] |
| Flash Point | 124.3°C[1] |
| Density | 0.95 g/cm³[1] |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in organic solvents, insoluble in water[2] |
Q2: What are the primary factors that can cause the degradation of this compound?
Based on the general reactivity of alkyl aryl ketones, the primary factors that can lead to the degradation of this compound are:
-
Oxidation: The ketone functionality, particularly the alpha-carbons, can be susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. This can potentially lead to cleavage of C-C bonds.
-
Light Exposure (Photodegradation): Aromatic ketones can absorb UV light, leading to the formation of excited states that can undergo various reactions, including photoreduction and the formation of radical species.[3][4]
-
Extreme pH Conditions (Acid/Base Catalyzed Reactions): Both acidic and basic conditions can catalyze reactions such as enolization or aldol-type condensations.[5][6] The presence of alpha-hydrogens makes ketones susceptible to enolate formation under basic conditions.[5]
-
Elevated Temperatures: High temperatures can accelerate the rate of all degradation pathways.
Q3: What are the recommended storage and handling conditions for this compound?
To ensure the stability and longevity of this compound, the following storage and handling procedures are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is advisable. | Reduces the rate of potential degradation reactions. |
| Light | Store in an amber or opaque, tightly sealed container. Avoid exposure to direct sunlight and UV sources. | Prevents photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes oxidative degradation. |
| Container | Use glass containers with tight-fitting caps. Ensure the container is appropriately sized to minimize headspace. | Prevents evaporation and exposure to air. |
| Handling | Handle in a well-ventilated area. Avoid contact with strong oxidizing agents, strong acids, and strong bases. | Prevents accidental degradation and ensures safety. |
Troubleshooting Guides
Issue 1: Unexpected peaks observed during chromatographic analysis (e.g., HPLC, GC).
This may indicate the presence of degradation products.
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Issue 2: Change in physical appearance (e.g., color change, precipitation).
A change from a colorless/pale yellow liquid to a darker color or the formation of a precipitate is a strong indicator of degradation.
-
Possible Cause: Oxidation or polymerization reactions can lead to the formation of colored byproducts or insoluble materials.
-
Troubleshooting Steps:
-
Do not use the material. A visible change in appearance suggests significant degradation.
-
Review storage conditions immediately. Check for exposure to light, elevated temperatures, or a compromised container seal.
-
Consider the age of the sample. Older samples are more likely to have degraded.
-
If necessary, purify the material (e.g., by distillation or chromatography) if the purity is critical for your application and you have the capabilities to do so. Otherwise, procure a fresh batch.
-
Potential Degradation Pathways
The following diagram illustrates the likely, though not experimentally confirmed for this specific molecule, degradation pathways of this compound based on the known reactivity of ketones.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[7][8][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Keep the solution at room temperature and/or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Follow the same procedure as for acidic hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period, protected from light.
-
Withdraw samples at different time points for analysis.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Also, heat a solution of the compound under reflux.
-
Analyze the samples at different time points.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source (e.g., a photostability chamber with a light intensity of at least 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples at different time points.
-
3. Analytical Method:
-
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be developed and validated to separate the parent compound from any degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile degradation products.
4. Data Analysis:
-
Calculate the percentage of degradation for each condition. The target degradation is typically in the range of 5-20%.
-
Characterize the major degradation products using techniques like MS and NMR.
The following diagram illustrates the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
References
- 1. Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. Ketone - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Scaling Up 6-Phenylhexan-3-one Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of 6-Phenylhexan-3-one synthesis. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended actions in a question-and-answer format.
Issue 1: Low Reaction Yield
Question: We are experiencing a significant drop in yield for the synthesis of this compound when moving from lab-scale to a pilot-scale reaction. What are the potential causes and how can we address this?
Potential Causes & Troubleshooting Steps:
-
Inefficient Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, which can lead to poor heat distribution and localized hot or cold spots. This can affect reaction kinetics and promote side reactions.
-
Action:
-
Ensure adequate and uniform mixing by using an appropriately sized and shaped agitator.
-
Employ a jacketed reactor with a reliable temperature control unit.
-
Consider using a continuous flow reactor for better heat and mass transfer.[1]
-
-
-
Mass Transfer Limitations: In heterogeneous reactions, the rate may be limited by the diffusion of reactants between phases.
-
Action:
-
Increase agitation speed to improve mixing of different phases.
-
Consider the use of a phase-transfer catalyst if applicable to your synthetic route.
-
-
-
Reagent Addition Rate: The rate of reagent addition can significantly impact the reaction profile at a larger scale.
-
Action:
-
Control the rate of addition of critical reagents to maintain the optimal reaction temperature and minimize the formation of byproducts. A slower, controlled addition is often preferable at scale.
-
-
-
Moisture Sensitivity: Some synthetic routes, particularly those involving organometallic reagents, are highly sensitive to moisture.
-
Action:
-
Ensure all glassware, solvents, and reagents are rigorously dried before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Issue 2: Increased Impurity Profile
Question: The purity of our this compound is lower at a larger scale, with an increase in several byproducts. How can we improve the selectivity of our reaction?
Potential Causes & Troubleshooting Steps:
-
Side Reactions Due to Temperature Fluctuations: Poor temperature control can lead to an increase in temperature-dependent side reactions.
-
Action:
-
Implement a robust temperature control system for the reactor.
-
Optimize the reaction temperature at the pilot scale through a Design of Experiments (DoE) approach.
-
-
-
Stoichiometry Imbalances: Inaccurate measurement or addition of reagents at a larger scale can lead to an excess of one reactant, promoting side reactions.
-
Action:
-
Calibrate all balances and pumps used for reagent addition.
-
Double-check calculations for scaling up reagent quantities.
-
-
-
Presence of Impurities in Starting Materials: The quality of starting materials can have a more pronounced effect on the impurity profile at a larger scale.
-
Action:
-
Source high-purity starting materials from reliable vendors.
-
Consider purifying starting materials before use if significant impurities are detected.
-
-
Issue 3: Purification Challenges
Question: We are facing difficulties in purifying this compound at a larger scale. Standard laboratory purification methods are not proving to be efficient.
Potential Causes & Troubleshooting Steps:
-
Close-Boiling Impurities: The presence of byproducts with boiling points close to that of this compound (Boiling Point: 278.5°C at 760 mmHg) makes separation by simple distillation challenging.[2][3]
-
Action:
-
Employ fractional distillation under reduced pressure to lower the boiling point and improve separation.
-
Utilize a packed distillation column with a high number of theoretical plates.
-
-
-
Thermal Decomposition: Prolonged heating during distillation can lead to the decomposition of the product.
-
Action:
-
Perform distillation under high vacuum to reduce the required temperature.
-
Minimize the residence time of the product in the distillation pot.
-
-
-
Column Chromatography Inefficiency: Scaling up column chromatography can be expensive and time-consuming.
-
Action:
-
Optimize the solvent system for better separation on a smaller scale before attempting a large-scale run.
-
Consider flash chromatography for faster separations.
-
Explore alternative purification methods such as crystallization if a suitable solvent can be found.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound amenable to scale-up?
A1: One of the more direct routes involves the rhodium-catalyzed reaction of allylbenzene and allyl alcohol, which has a reported yield of up to 85%.[2] Another potential route is the acylation of a suitable organometallic reagent derived from a phenyl-containing precursor. The choice of route for scale-up will depend on factors such as cost and availability of starting materials, reaction safety, and ease of purification.
Q2: What are the key safety considerations when scaling up the synthesis of this compound?
A2: Key safety considerations include:
-
Thermal Hazards: Be aware of the potential for exothermic reactions and have a robust cooling system in place.
-
Reagent Handling: Handle all chemicals, especially flammable solvents and corrosive reagents, in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Pressure Management: If the reaction is conducted in a closed system, ensure that it is equipped with a pressure relief device.
-
Waste Disposal: Plan for the safe disposal of all waste streams generated during the reaction and purification steps.
Q3: How can we minimize waste generation during the scale-up of this compound synthesis?
A3: To minimize waste, consider the following:
-
Atom Economy: Choose a synthetic route with high atom economy to minimize the formation of byproducts.
-
Solvent Selection and Recycling: Use the minimum amount of solvent necessary and explore the possibility of recycling solvents after purification.
-
Catalysis: Employ catalytic reactions where possible to reduce the need for stoichiometric reagents.[1]
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (10g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Typical Yield | 85-90% | 75-80% | 70-75% |
| Purity (Crude) | >95% | 85-90% | 80-85% |
| Reaction Time | 4 hours | 8 hours | 12 hours |
| Key Challenge | Product Isolation | Heat Management & Purity | Process Consistency & Cost |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O | [3] |
| Molecular Weight | 176.26 g/mol | [3] |
| Boiling Point | 278.5°C at 760 mmHg | [2] |
| Density | 0.95 g/cm³ | [2] |
| Flash Point | 124.3°C | [2] |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Synthesis of this compound (Lab Scale)
This protocol is a general guideline for the synthesis of this compound and should be optimized for specific laboratory conditions.
Materials:
-
Allylbenzene
-
Allyl alcohol
-
RhCl(PPh₃)₃ (Wilkinson's catalyst)
-
2-Amino-4-methylpyridine
-
Aniline
-
Benzoic acid
-
Toluene (anhydrous)
-
Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. The apparatus must be flame-dried under a stream of dry nitrogen.
-
Reaction Mixture: To the flask, add allylbenzene, allyl alcohol, 2-amino-4-methylpyridine, aniline, benzoic acid, and anhydrous toluene under a nitrogen atmosphere.
-
Catalyst Addition: Add RhCl(PPh₃)₃ to the reaction mixture.
-
Reaction Execution: Heat the mixture to 130°C and maintain this temperature for 3 hours. Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Logic for Low Yield in Scale-Up Reactions.
References
Technical Support Center: Resolving Impurities in 6-Phenylhexan-3-one Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Phenylhexan-3-one. Here, you will find information on identifying and resolving common impurities encountered during synthesis and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in my this compound sample?
Impurities in this compound samples typically originate from the synthetic route used for its preparation. Common sources include:
-
Unreacted Starting Materials: Residual reactants from the synthesis process.
-
Byproducts from Side Reactions: Competing chemical reactions that occur alongside the main synthesis.
-
Reagents and Catalysts: Leftover chemical agents used to facilitate the reaction.
-
Degradation Products: Breakdown of this compound due to factors like improper storage or handling.
Q2: I suspect my this compound sample is impure. What are the first analytical steps I should take?
A multi-technique approach is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components in your sample and to determine an appropriate solvent system for column chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities. The mass spectrometry data provides valuable structural information for impurity identification.[1]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities, particularly non-volatile or thermally sensitive compounds. A stability-indicating HPLC method can distinguish the active pharmaceutical ingredient (API) from its degradation products.[2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main component and any significant impurities present.
Q3: My analysis shows multiple peaks. How can I identify the impurities?
Identifying unknown impurities involves a combination of analytical techniques and deductive reasoning:
-
Mass Spectrometry (from GC-MS or LC-MS): The mass-to-charge ratio (m/z) can provide the molecular weight of the impurity. Fragmentation patterns can offer clues about its structure.
-
NMR Spectroscopy: 1H and 13C NMR can help elucidate the structure of impurities, especially when they can be isolated or are present in sufficient concentration.
-
Consider the Synthesis Route: The most likely impurities are often related to the starting materials, reagents, and expected side reactions of your synthesis method. For example, in a Friedel-Crafts acylation, you might expect to see isomers or di-acylated products.
-
Reference Standards: If you suspect a specific impurity, comparing your analytical data (e.g., retention time in HPLC or GC) to a certified reference standard of that compound can confirm its identity.
Q4: What are the most effective methods for purifying this compound?
The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of your sample. The most common and effective techniques are:
-
Flash Column Chromatography: A highly versatile and widely used method for separating compounds with different polarities.
-
Vacuum Distillation: Suitable for purifying thermally stable liquids on a larger scale, especially for separating compounds with significantly different boiling points.[5]
-
Recrystallization: An effective technique for highly purifying solid compounds or those that can be induced to crystallize.
Troubleshooting Common Purification Issues
| Problem | Potential Cause | Suggested Solution |
| Poor separation in flash column chromatography. | Inappropriate solvent system (eluent). | Optimize the eluent using TLC. Test various solvent mixtures of differing polarities. A good starting point for moderately polar compounds is a hexane/ethyl acetate mixture. |
| Sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of the eluent or a volatile solvent before loading. Consider "dry loading" by adsorbing the sample onto a small amount of silica gel. | |
| The compound "oils out" during recrystallization instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound. | Use a solvent with a lower boiling point. |
| The solution is supersaturated. | Add more solvent to the hot solution before allowing it to cool. | |
| The compound is inherently an oil at room temperature. | In this case, recrystallization is not a suitable method. Consider chromatography or distillation. | |
| Bumping or decomposition during vacuum distillation. | Uneven heating or lack of nucleation sites. | Use a magnetic stir bar for smooth boiling. Ensure the heating mantle is properly sized for the flask. |
| The compound is not thermally stable at the distillation temperature. | Lower the pressure to further decrease the boiling point. If decomposition persists, chromatography may be a better option. |
Analytical and Purification Protocols
Data Presentation: Comparison of Purification Techniques
| Technique | Typical Purity Achieved | Advantages | Limitations |
| Flash Column Chromatography | >98% | High resolution, applicable to a wide range of impurities. | Can be time-consuming and requires larger volumes of solvent. |
| Vacuum Distillation | 95-99% | Good for large-scale purification, effective for removing non-volatile or very volatile impurities. | Requires the compound to be thermally stable; less effective for impurities with similar boiling points. |
| Recrystallization | >99% | Can yield very high purity, relatively simple and inexpensive. | Not always feasible if the compound is an oil or a suitable solvent cannot be found; yield can be lower. |
Experimental Protocols
1. GC-MS Analysis for Impurity Profiling
This method is designed to separate and identify volatile impurities in a this compound sample.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: 5% Phenyl Methyl Siloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.
-
Injection Volume: 1 µL.
2. HPLC Method for Purity Determination
This representative reversed-phase HPLC (RP-HPLC) method is suitable for quantifying the purity of this compound and detecting less volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
Start at 60% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase (60:40 acetonitrile:water) to a concentration of 1 mg/mL.
3. Flash Column Chromatography Purification
This protocol outlines a general procedure for purifying this compound using flash column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude sample in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber with a test eluent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Visualize the spots under UV light.
-
Adjust the solvent polarity to achieve an Rf value of approximately 0.3 for this compound and good separation from impurities.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of material to be purified.
-
Prepare a slurry of silica gel in the non-polar component of your chosen eluent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring an even and compact bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent.
-
Carefully apply the sample to the top of the silica bed.
-
Alternatively, for "dry loading," dissolve the sample, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system.
-
Collect fractions in test tubes.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Visualizations
Caption: Workflow for the analysis and purification of this compound.
Caption: Potential sources of impurities in this compound synthesis.
References
Technical Support Center: 6-Phenylhexan-3-one Reactivity in Solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Phenylhexan-3-one. The following sections address common issues related to solvent effects on its reactivity.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Nucleophilic Addition Reactions (e.g., Grignard, Wittig)
-
Question: My Grignard reaction with this compound is giving very low yields. What could be the problem?
-
Answer: Grignard reagents are extremely sensitive to protic solvents. Ensure your solvent (typically anhydrous diethyl ether or THF) and glassware are perfectly dry. Trace amounts of water will quench the Grignard reagent. Additionally, this compound possesses acidic α-hydrogens which can react with the Grignard reagent, acting as a base and reducing the amount of nucleophile available for addition to the carbonyl group. Consider using a stronger Grignard reagent or a different synthetic route if this side reaction is significant.[1]
-
Question: Why is my Wittig reaction with this compound sluggish?
-
Answer: The reactivity of the ylide in a Wittig reaction can be highly dependent on the solvent. Polar aprotic solvents like THF or DMSO are generally preferred as they can solvate the phosphonium salt precursor and the ylide itself. If you are using a nonpolar solvent, the solubility of the reagents may be limiting the reaction rate. Also, ensure your base is strong enough to deprotonate the phosphonium salt to form the ylide.
Issue 2: Unexpected Side Products in Base-Catalyzed Reactions (e.g., Aldol Condensation)
-
Question: I am attempting a self-aldol condensation of this compound and getting a complex mixture of products. How can I improve the selectivity?
-
Answer: Aldol condensations of unsymmetrical ketones can lead to a mixture of products due to the formation of different enolates.[2][3] The choice of base and solvent is critical. A bulky base in a non-coordinating solvent at low temperature can favor the formation of the kinetic enolate, while a smaller base in a protic solvent may favor the thermodynamic enolate. To achieve a selective reaction, consider a directed aldol reaction where one carbonyl compound is pre-treated with a strong base to form the enolate before the second carbonyl compound is added.
-
Question: I am observing products from both aldol addition and condensation. How can I favor one over the other?
-
Answer: The aldol addition product (β-hydroxy ketone) is often favored at lower temperatures.[4] To promote the condensation product (α,β-unsaturated ketone), higher temperatures and/or acidic or basic conditions that facilitate dehydration are typically required. The choice of solvent can also play a role; a solvent that azeotropically removes water can drive the equilibrium towards the condensation product.
Issue 3: Inconsistent Reaction Rates in Reduction Reactions
-
Question: The rate of reduction of this compound with sodium borohydride is inconsistent between experiments. Why might this be?
-
Answer: The rate of reduction with sodium borohydride is highly dependent on the solvent.[5] Protic solvents like methanol and ethanol can activate the borohydride, leading to faster reduction rates compared to aprotic solvents.[5][6] The order of reactivity in alcoholic solvents is generally MeOH > EtOH > i-PrOH.[5] Ensure you are using the same solvent and controlling for any potential water content to achieve consistent results.
Frequently Asked Questions (FAQs)
-
Q1: What is the general solubility of this compound in common laboratory solvents?
-
A1: this compound is expected to be fairly soluble in a wide range of organic solvents such as ethers (diethyl ether, THF), chlorinated solvents (dichloromethane, chloroform), aromatic hydrocarbons (benzene, toluene), and polar aprotic solvents (acetone, ethyl acetate).[2][7] Its solubility in polar protic solvents like alcohols will be good, but its solubility in water is expected to be limited due to the hydrophobic phenyl and hexyl groups.[8]
-
-
Q2: How does solvent polarity affect the keto-enol equilibrium of this compound?
-
A2: For simple acyclic ketones, the keto form is generally more stable than the enol form. Increasing solvent polarity often further shifts the equilibrium toward the more polar keto tautomer.[9] Hydrogen-bonding solvents can stabilize both forms, but the effect on the equilibrium constant will depend on the specific interactions. The presence of the phenyl group may influence the electronic properties and thus the enol content.
-
-
Q3: Which type of solvent is best for SN2 reactions involving the enolate of this compound?
-
A3: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions with enolates.[10][11] These solvents can dissolve the ionic enolate but do not strongly solvate the nucleophilic anion through hydrogen bonding, leaving it more reactive.[10][12][13] Protic solvents can form a "solvent cage" around the enolate, reducing its nucleophilicity.[10]
-
-
Q4: Can solvent effects influence the stereoselectivity of reactions at the carbonyl group of this compound?
-
A4: Yes, the solvent can play a crucial role in the stereochemical outcome of nucleophilic additions to the carbonyl group. For example, in hydride reductions, the solvent can coordinate with the reducing agent and the ketone, influencing the facial selectivity of the hydride attack. The inclusion of an explicit solvent molecule in computational models has been shown to be crucial for accurately predicting stereoselectivity in some cases.[14]
-
Data Presentation
Table 1: Properties of Common Solvents for Ketone Reactivity Studies
| Solvent | Dielectric Constant (20°C) | Polarity Index | Type | Common Applications for Ketone Reactions |
| n-Hexane | 1.88 | 0.1 | Nonpolar | Extraction, Chromatography |
| Toluene | 2.38 | 2.4 | Nonpolar | Inert reaction medium |
| Diethyl Ether | 4.34 | 2.8 | Polar Aprotic | Grignard reactions, Reductions |
| Tetrahydrofuran (THF) | 7.58 | 4.0 | Polar Aprotic | Grignard reactions, Enolate formation |
| Dichloromethane (DCM) | 9.08 | 3.1 | Polar Aprotic | General purpose solvent, Chromatography |
| Acetone | 21.0 | 5.1 | Polar Aprotic | SN2 reactions, General purpose solvent |
| Ethanol | 24.55 | 4.3 | Polar Protic | NaBH₄ reductions, Solvolysis |
| Methanol | 32.7 | 5.1 | Polar Protic | NaBH₄ reductions, Solvolysis |
| Acetonitrile (MeCN) | 37.5 | 5.8 | Polar Aprotic | SN2 reactions, Aldol reactions |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Polar Aprotic | Enolate formation, SN2 reactions |
| Water | 80.1 | 10.2 | Polar Protic | Hydrolysis, Some aldol reactions |
Table 2: Hypothetical Relative Reaction Rates of this compound in Different Solvents
| Reaction | Solvent | Relative Rate | Rationale |
| Reduction with NaBH₄ | Methanol | 1.00 (fastest) | Protic solvent activates the hydride reagent.[5] |
| Ethanol | 0.85 | Less activating than methanol.[5] | |
| Isopropanol | 0.60 | Steric hindrance and lower acidity reduce activation. | |
| THF | 0.10 (slow) | Aprotic solvent, slow reduction. | |
| Enolate Alkylation (SN2) | DMSO | 1.00 (fastest) | Polar aprotic, solvates counter-ion, frees nucleophile.[10] |
| DMF | 0.90 | Similar to DMSO. | |
| THF | 0.75 | Less polar than DMSO/DMF. | |
| Ethanol | 0.05 (slow) | Protic solvent cages the enolate, reducing nucleophilicity.[10] |
Experimental Protocols
Protocol 1: Investigating the Solvent Effect on the Reduction of this compound with Sodium Borohydride
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of this compound in four different anhydrous solvents: methanol, ethanol, isopropanol, and THF.
-
Prepare a 0.2 M solution of sodium borohydride in each of the corresponding anhydrous solvents immediately before use.
-
-
Reaction Setup:
-
In four separate round-bottom flasks equipped with magnetic stirrers and maintained at 0°C in an ice bath, add 10 mL of the 0.1 M this compound solution (1 mmol).
-
To each flask, add 5 mL of the corresponding 0.2 M sodium borohydride solution (1 mmol) dropwise over 5 minutes while stirring.
-
-
Monitoring the Reaction:
-
Take aliquots (0.1 mL) from each reaction mixture at regular time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Quench the reaction in the aliquot by adding 1 mL of acetone.
-
Analyze the quenched aliquots by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the consumption of the starting material.
-
-
Work-up and Analysis:
-
After 2 hours, quench the reactions by slowly adding 1 M HCl until the effervescence ceases.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR and GC-MS to confirm the formation of 6-phenylhexan-3-ol and determine the final conversion.
-
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. ncert.nic.in [ncert.nic.in]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 6-Phenylhexan-3-one and 1-phenylhexan-1-one: Unraveling Their Biological Activities
For Immediate Release
This guide offers a detailed comparison of the biological activities of two structurally isomeric phenylalkanones: 6-Phenylhexan-3-one and 1-phenylhexan-1-one. While both compounds share the same molecular formula, the position of the carbonyl group significantly influences their known biological functions. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the current landscape of research on these molecules.
Executive Summary
A thorough review of available scientific literature reveals a disparity in the reported biological activities of this compound and 1-phenylhexan-1-one. Notably, 1-phenylhexan-1-one, also known as hexanophenone, has been identified as a potent inhibitor of carbonyl reductase. In contrast, there is a conspicuous absence of published data on the specific biological activities of this compound. This guide will present the existing experimental data for 1-phenylhexan-1-one and highlight the knowledge gap concerning its isomer.
Structural Comparison
The fundamental difference between these two molecules lies in the placement of the ketone functional group along the hexanoyl chain attached to a phenyl group. This structural variance is the primary determinant of their differing chemical properties and, consequently, their biological interactions.
Comparative Biological Activity
The following table summarizes the known biological activities of the two compounds.
| Compound | Biological Activity | Experimental System | Potency/Efficacy | Mechanism of Action |
| 1-phenylhexan-1-one | Inhibition of Carbonyl Reductase | Pig heart cytosol | Most potent inhibitor among tested alkyl phenyl ketones | Competitive inhibitor |
| This compound | No reported biological activity | Not applicable | Not applicable | Not applicable |
Detailed Findings: 1-phenylhexan-1-one as a Carbonyl Reductase Inhibitor
Research has demonstrated that 1-phenylhexan-1-one (hexanophenone) is an effective inhibitor of carbonyl reductase activity.[1][2][3] A study utilizing the cytosolic fraction from pig heart found that hexanophenone was the most potent inhibitor among a series of alkyl phenyl ketones.[1][2] The order of inhibitory potency was determined to be hexanophenone > valerophenone > heptanophenone > butyrophenone > propiophenone.[1][2][3] Further kinetic analysis revealed that 1-phenylhexan-1-one acts as a competitive inhibitor of the enzyme.[2][3]
Experimental Protocol: Carbonyl Reductase Inhibition Assay
The inhibitory effect of 1-phenylhexan-1-one on carbonyl reductase was assessed by measuring the reduction of a substrate, 4-benzoylpyridine (4-BP), in the presence of the enzyme and the inhibitor.[1][2][3]
1. Enzyme Preparation:
-
The cytosolic fraction containing carbonyl reductase was prepared from pig heart tissue.
2. Assay Mixture:
-
The reaction mixture typically contained:
-
Phosphate buffer
-
NADPH (cofactor)
-
4-benzoylpyridine (substrate)
-
Cytosolic fraction (enzyme source)
-
Varying concentrations of 1-phenylhexan-1-one (inhibitor)
-
3. Reaction and Measurement:
-
The reaction was initiated by the addition of the enzyme.
-
The decrease in NADPH concentration was monitored spectrophotometrically at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
The rate of the reaction in the presence of the inhibitor was compared to the rate in its absence to determine the percentage of inhibition.
Discussion and Future Directions
The current body of research clearly indicates that 1-phenylhexan-1-one possesses biological activity as a carbonyl reductase inhibitor. This enzyme is involved in the metabolism of various xenobiotics, and its inhibition can have significant pharmacological consequences. The competitive nature of this inhibition suggests that 1-phenylhexan-1-one binds to the active site of the enzyme.
The lack of data for this compound presents a significant knowledge gap. Given the structural similarity to its isomer, it is plausible that it may also interact with biological targets, though the nature and specificity of these interactions are likely to be different due to the altered position of the carbonyl group. Future research should focus on screening this compound against a panel of enzymes and receptors to elucidate its potential biological activities.
Furthermore, the broader class of phenylalkanones and their derivatives have shown promise in other areas. For instance, derivatives of 1-phenyl-2-(phenylamino)ethanone have been investigated as inhibitors of MCR-1, a protein that confers resistance to colistin antibiotics in bacteria.[4][5] This highlights the potential of the phenylalkanone scaffold in the development of novel therapeutic agents.
Conclusion
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibition of carbonyl reductase activity in pig heart by alkyl phenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Routes to 6-Phenylhexan-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 6-phenylhexan-3-one, a ketone of interest in organic synthesis and as a potential intermediate in pharmaceutical development. The routes compared are a Rhodium-Catalyzed Hydroacylation of allylbenzene and a Grignard Reagent-based synthesis. This document presents a summary of quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows.
Data Summary
The following table summarizes the key quantitative data for the two synthetic routes to this compound.
| Parameter | Route 1: Rhodium-Catalyzed Hydroacylation | Route 2: Grignard Reagent Synthesis |
| Starting Materials | Allylbenzene, Propanal | 1-Bromo-3-phenylpropane, Propionitrile |
| Key Reagents | RhCl(PPh₃)₃, 2-Amino-4-methylpyridine | Magnesium turnings, Diethyl ether |
| Reaction Time | 3 hours | ~4-5 hours (two steps) |
| Reaction Temperature | 130 °C | Reflux (ether), then 0 °C to RT |
| Yield | 85.0%[1] | Estimated 70-80% |
| Key Advantages | High yield in a single step | Readily available starting materials |
| Key Disadvantages | High temperature, specialized catalyst | Multi-step, moisture-sensitive reagents |
Experimental Protocols
Route 1: Rhodium-Catalyzed Hydroacylation
This method utilizes a rhodium catalyst to directly couple allylbenzene and propanal to form the target ketone.
Materials:
-
Allylbenzene
-
Propanal
-
Tris(triphenylphosphine)rhodium(I) chloride (RhCl(PPh₃)₃)
-
2-Amino-4-methylpyridine
-
Aniline
-
Benzoic acid
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure: A mixture of allylbenzene (1.0 mmol), propanal (1.2 mmol), RhCl(PPh₃)₃ (0.02 mmol), 2-amino-4-methylpyridine (0.1 mmol), aniline (0.2 mmol), and benzoic acid (0.1 mmol) in anhydrous toluene (5 mL) is heated in a sealed tube at 130 °C for 3 hours.[1] After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Route 2: Grignard Reagent Synthesis
This two-step synthesis involves the formation of a Grignard reagent from 1-bromo-3-phenylpropane, followed by its reaction with propionitrile and subsequent hydrolysis.
Step 1: Preparation of 3-Phenylpropylmagnesium Bromide
Materials:
-
Magnesium turnings
-
1-Bromo-3-phenylpropane
-
Anhydrous diethyl ether
-
Iodine crystal (optional, as initiator)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel
Procedure: All glassware is flame-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). Magnesium turnings (1.2 equivalents) are placed in the flask with a small crystal of iodine. A solution of 1-bromo-3-phenylpropane (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often with gentle warming, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. The addition is continued at a rate to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting gray, cloudy solution is used directly in the next step.
Step 2: Reaction with Propionitrile and Hydrolysis
Materials:
-
3-Phenylpropylmagnesium bromide solution (from Step 1)
-
Propionitrile
-
Anhydrous diethyl ether
-
10% Aqueous hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
Procedure: The freshly prepared Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of propionitrile (1.0 equivalent) in anhydrous diethyl ether is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is then quenched by the slow, dropwise addition of 10% aqueous hydrochloric acid while cooling in an ice bath. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude this compound can be purified by vacuum distillation or column chromatography.
Visualized Workflows
References
A Comparative Guide to the Enantioselective Analysis of 6-Phenylhexan-3-one
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity is a critical aspect of chiral drug development and synthesis. 6-Phenylhexan-3-one, a chiral ketone, presents a common challenge for analytical chemists requiring robust and reliable methods for the separation and quantification of its enantiomers. This guide provides a comparative overview of proposed analytical techniques for the enantioselective analysis of this compound, based on established methods for structurally similar compounds. While specific literature for this exact analyte is limited, the principles and methodologies described herein offer a strong foundation for developing and validating a suitable analytical procedure.
Comparison of Proposed Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most prevalent and effective techniques for the enantioselective analysis of chiral compounds.[1] The selection of the optimal method depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.
Table 1: Comparison of Proposed Enantioselective Analytical Methods for this compound
| Analytical Technique | Proposed Chiral Stationary Phase (CSP) | Typical Mobile Phase/Carrier Gas | Detection | Expected Advantages | Potential Considerations |
| Chiral HPLC (Normal Phase) | Polysaccharide-based (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Isopropanol | UV (e.g., 254 nm) | High resolution and reproducibility, widely applicable to a range of chiral compounds.[2] | Requires derivatization for compounds lacking a chromophore, solvent consumption. |
| Chiral HPLC (Reversed Phase) | Pirkle-type (e.g., (R,R)-Whelk-O1) | Acetonitrile / Water or Methanol / Water | UV (e.g., 254 nm) | Broader solvent compatibility, suitable for more polar analytes. | May exhibit lower efficiency compared to normal phase for some compounds. |
| Chiral GC | Cyclodextrin-based (e.g., CP Chirasil-DEX CB) | Helium or Hydrogen | Flame Ionization Detector (FID) | High efficiency and sensitivity, ideal for volatile and thermally stable compounds.[1] | Requires analyte volatility and thermal stability, potential for sample degradation at high temperatures. |
Experimental Workflow and Methodologies
The successful enantioselective analysis of this compound involves a systematic workflow, from sample preparation to data analysis.
Caption: General workflow for the enantioselective analysis of this compound.
Detailed Proposed Experimental Protocol: Chiral HPLC (Normal Phase)
This protocol is a proposed starting point for the method development of an enantioselective HPLC analysis of this compound, based on common practices for similar chiral ketones.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Chiral Column: A polysaccharide-based CSP, such as one derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate), is a common choice for the separation of a wide range of chiral compounds.[2] A column with dimensions of 4.6 mm x 250 mm and a 5 µm particle size is recommended.
-
Mobile Phase: A mixture of n-hexane and isopropanol. A starting point could be a 90:10 (v/v) mixture.
-
Sample Solvent: Mobile phase.
-
Standard: Racemic this compound.
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v). The ratio may need to be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm (based on the presence of the phenyl group).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 0.1 mg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis and Data Processing:
-
Inject the racemic standard to determine the retention times of the two enantiomers and to calculate the resolution factor (Rs). An Rs value ≥ 1.5 is generally considered baseline separation.
-
Inject the test sample and integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Conclusion
References
A Comparative Spectroscopic Analysis of 6-Phenylhexan-3-one and Its Positional Isomers
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of 6-Phenylhexan-3-one and its key positional isomers. This report provides a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols.
This guide offers an objective comparison of the spectroscopic data for this compound and its isomers: 1-Phenylhexan-3-one, 2-Phenylhexan-3-one, 4-Phenylhexan-3-one, and 5-Phenylhexan-3-one. The differentiation of these isomers is crucial in various fields, including synthetic chemistry, drug discovery, and metabolomics, where precise structural elucidation is paramount. The following sections present a summary of the key spectroscopic data in tabular format for easy comparison, followed by detailed experimental methodologies for the acquisition of such data.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its positional isomers. This data has been compiled from various spectral databases and literature sources.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) |
| This compound | ~7.1-7.3 (m, 5H) | Data not readily available |
| 1-Phenylhexan-3-one | ~7.1-7.3 (m, 5H) | ~2.9 (t, 2H), ~2.7 (t, 2H), ~2.4 (t, 2H), ~1.6 (sextet, 2H), ~0.9 (t, 3H) |
| 2-Phenylhexan-3-one | ~7.2-7.4 (m, 5H) | Data not readily available |
| 4-Phenylhexan-3-one | ~7.1-7.3 (m, 5H) | ~3.5 (dd, 1H), ~2.4 (q, 2H), ~1.9 (m, 1H), ~1.6 (m, 1H), ~1.0 (t, 3H), ~0.9 (t, 3H) |
| 5-Phenylhexan-3-one | ~7.1-7.3 (m, 5H) | Data not readily available |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons (δ, ppm) | Carbonyl Carbon (δ, ppm) | Aliphatic Carbons (δ, ppm) |
| This compound [1] | ~128.4, ~128.3, ~125.7 | ~211 | ~42.0, ~35.8, ~29.8, ~22.6, ~13.9 |
| 1-Phenylhexan-3-one | ~141.2, ~128.4, ~128.3, ~126.0 | ~211 | ~45.0, ~35.9, ~29.8, ~17.8, ~13.8 |
| 2-Phenylhexan-3-one | Data not readily available | Data not readily available | Data not readily available |
| 4-Phenylhexan-3-one | ~142.9, ~128.5, ~127.8, ~126.6 | ~213 | ~54.8, ~35.2, ~26.9, ~12.1, ~7.8 |
| 5-Phenylhexan-3-one | Data not readily available | Data not readily available | Data not readily available |
Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)
| Compound | C=O Stretch (cm⁻¹) | C-H Aromatic Stretch (cm⁻¹) | C-H Aliphatic Stretch (cm⁻¹) |
| This compound | ~1715 | ~3020-3080 | ~2850-2960 |
| 1-Phenylhexan-3-one [2] | ~1715 | ~3020-3080 | ~2850-2960 |
| 2-Phenylhexan-3-one | Data not readily available | Data not readily available | Data not readily available |
| 4-Phenylhexan-3-one [3] | ~1715 | ~3020-3080 | ~2850-2960 |
| 5-Phenylhexan-3-one | Data not readily available | Data not readily available | Data not readily available |
Table 4: Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound [1] | 176 | 105, 91, 77, 57 |
| 1-Phenylhexan-3-one [2] | 176 | 105, 91, 77, 57 |
| 2-Phenylhexan-3-one | 176 | Data not readily available |
| 4-Phenylhexan-3-one [3] | 176 | 105, 91, 77, 57 |
| 5-Phenylhexan-3-one | 176 | Data not readily available |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the phenylhexanone isomer is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 300 or 500 MHz spectrometer. Data acquisition parameters typically include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer, typically at a frequency of 75 or 125 MHz. A spectral width of 200-220 ppm is used, with a relaxation delay of 2-5 seconds. Proton decoupling is employed to simplify the spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis. A dilute solution of the compound in a volatile solvent like dichloromethane or ether is injected into the GC.
-
Ionization: Electron Impact (EI) ionization is typically used, with an electron energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound isomers.
Caption: Workflow for the synthesis, purification, spectroscopic analysis, and data comparison of this compound isomers.
References
Biological Efficacy of 6-Phenylhexan-3-one Derivatives: A Comparative Analysis
A comprehensive review of the existing scientific literature reveals a significant gap in the targeted research on the biological efficacy of 6-Phenylhexan-3-one derivatives. While the broader class of phenyl-containing compounds has been extensively studied for various pharmacological activities, specific data on the synthesis, biological evaluation, and mechanism of action of a series of this compound analogues remains largely unavailable. This guide, therefore, serves to highlight the current state of knowledge and underscore the need for future research in this area.
Introduction to Phenylalkanones
Phenylalkanones represent a class of organic compounds characterized by a phenyl group attached to an alkyl chain containing a ketone functional group. This structural motif is present in numerous biologically active molecules, both natural and synthetic. The position of the phenyl group and the ketone, as well as substitutions on the aromatic ring and the alkyl chain, can significantly influence the compound's physicochemical properties and its interaction with biological targets.
Comparative Landscape of Structurally Related Compounds
Although direct studies on this compound derivatives are scarce, research on structurally related phenyl-containing ketones and heterocyclic compounds provides some insights into their potential biological activities. Studies on chalcones (1,3-diaryl-2-propen-1-ones), for instance, have demonstrated a wide range of effects, including cytotoxic, anti-inflammatory, and antimicrobial activities. Similarly, various heterocyclic compounds incorporating a phenyl moiety, such as pyridazinones and quinazolinones, have been investigated as potential therapeutic agents. These findings suggest that the this compound scaffold could serve as a valuable starting point for the development of novel bioactive compounds.
Hypothetical Experimental Workflow for Evaluating Biological Efficacy
Should a series of this compound derivatives be synthesized, a systematic evaluation of their biological efficacy would be crucial. A generalized experimental workflow for such an investigation is proposed below.
Caption: Proposed experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Potential Signaling Pathways for Investigation
Based on the activities of related compounds, several signaling pathways could be of interest for investigating the mechanism of action of this compound derivatives. For instance, if cytotoxic activity is observed, pathways involved in apoptosis and cell cycle regulation would be relevant.
Caption: A simplified diagram illustrating potential signaling pathways leading to cytotoxicity.
Data Presentation (Hypothetical)
To facilitate comparison, any future experimental data should be presented in a clear and structured format. The following tables are provided as templates for summarizing potential quantitative data.
Table 1: Hypothetical Cytotoxic Activity of this compound Derivatives
| Compound ID | R1-Substitution | R2-Substitution | IC50 (µM) vs. Cell Line A | IC50 (µM) vs. Cell Line B |
| 6PH-01 | H | H | >100 | >100 |
| 6PH-02 | 4-Cl | H | 50.2 ± 3.5 | 75.1 ± 5.2 |
| 6PH-03 | 4-OCH3 | H | 82.5 ± 6.1 | 91.3 ± 7.8 |
| 6PH-04 | H | α-CH3 | >100 | >100 |
Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound ID | R1-Substitution | R2-Substitution | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 6PH-01 | H | H | >128 | >128 |
| 6PH-05 | 2,4-diCl | H | 32 | 64 |
| 6PH-06 | 4-NO2 | H | 16 | 32 |
| 6PH-07 | H | α-Br | 64 | 128 |
Detailed Experimental Protocols (Templates)
Detailed and reproducible experimental protocols are essential for the validation of scientific findings. Below are template protocols for key experiments.
Synthesis of this compound Derivatives (General Procedure): A detailed description of the synthetic route, including reagents, solvents, reaction conditions (temperature, time), and purification methods (e.g., column chromatography, recrystallization) would be provided here. Characterization data for each new compound, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), would also be included to confirm their identity and purity.
MTT Assay for Cytotoxicity:
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives (e.g., 0.1 to 100 µM) for 48 or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the percentage of viability against the log of the compound concentration.
Minimum Inhibitory Concentration (MIC) Determination:
-
Bacterial Culture: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in appropriate broth to the mid-logarithmic phase.
-
Serial Dilution: The this compound derivatives are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The current body of scientific literature lacks specific studies on the biological efficacy of this compound derivatives. The information presented in this guide is based on the biological activities of structurally related compounds and provides a hypothetical framework for future research. There is a clear need for the synthesis of a library of this compound analogues and a systematic investigation of their potential cytotoxic, antimicrobial, and other pharmacological activities. Such studies would be instrumental in determining the structure-activity relationships and identifying lead compounds for further development. Future research should also focus on elucidating the mechanism of action of any active derivatives, including the identification of their cellular targets and the signaling pathways they modulate.
A Researcher's Guide to Validating the Structure of Synthesized 6-Phenylhexan-3-one
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized compounds is a critical step in ensuring the integrity and reproducibility of their work. This guide provides a comprehensive comparison of spectroscopic techniques for validating the structure of 6-Phenylhexan-3-one against its potential isomeric impurities. Detailed experimental protocols and data interpretation are presented to aid in the unambiguous identification of the target molecule.
Distinguishing this compound from its Isomers
The synthesis of this compound can potentially yield several isomeric byproducts, which may be difficult to distinguish based on simple physical properties alone. The most common isomers include 1-Phenylhexan-3-one, 4-Phenylhexan-3-one, and Hexanophenone (1-Phenylhexan-1-one). Spectroscopic analysis provides a robust method for differentiating these compounds by probing their unique molecular structures.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound and its key isomers. This data has been compiled from various spectral databases and literature sources.
Table 1: ¹H NMR Spectral Data (Chemical Shift δ [ppm])
| Compound Name | Aromatic Protons | Protons α to Carbonyl | Protons α to Phenyl | Other Aliphatic Protons |
| This compound | ~7.1-7.3 (m, 5H) | ~2.4 (q, 2H), ~2.7 (t, 2H) | ~2.6 (t, 2H) | ~1.0 (t, 3H), ~1.9 (quint, 2H) |
| 1-Phenylhexan-3-one | ~7.1-7.3 (m, 5H) | ~2.4 (t, 2H) | ~2.9 (t, 2H) | ~0.9 (t, 3H), ~1.6 (sext, 2H) |
| 4-Phenylhexan-3-one | ~7.1-7.3 (m, 5H) | ~2.4 (q, 2H) | ~3.4 (t, 1H) | ~0.9 (t, 3H), ~1.2 (d, 3H), ~1.8 (m, 2H) |
| Hexanophenone | ~7.9 (m, 2H), ~7.5 (m, 3H) | ~2.9 (t, 2H) | - | ~0.9 (t, 3H), ~1.3 (m, 2H), ~1.6 (m, 2H) |
Table 2: ¹³C NMR Spectral Data (Chemical Shift δ [ppm])
| Compound Name | Carbonyl Carbon | Aromatic Carbons | Carbon α to Carbonyl | Carbon α to Phenyl | Other Aliphatic Carbons |
| This compound | ~211 | ~126, ~128, ~142 | ~36, ~42 | ~35 | ~8, ~26 |
| 1-Phenylhexan-3-one | ~210 | ~126, ~128, ~141 | ~36, ~45 | ~30 | ~8, ~18 |
| 4-Phenylhexan-3-one | ~212 | ~127, ~128, ~143 | ~35, ~55 | ~45 | ~8, ~12, ~20 |
| Hexanophenone | ~200 | ~128, ~133, ~137 | ~38 | - | ~14, ~22, ~24, ~31 |
Table 3: Infrared (IR) Spectroscopy Data (Wavenumber, cm⁻¹)
| Compound Name | C=O Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | C=C Stretch (Aromatic) |
| This compound | ~1715 | ~3020-3080 | ~2850-2960 | ~1600, ~1495, ~1450 |
| 1-Phenylhexan-3-one | ~1715 | ~3020-3080 | ~2850-2960 | ~1600, ~1495, ~1450 |
| 4-Phenylhexan-3-one | ~1715 | ~3020-3080 | ~2850-2960 | ~1600, ~1495, ~1450 |
| Hexanophenone | ~1685 | ~3020-3080 | ~2850-2960 | ~1600, ~1495, ~1450 |
Table 4: Mass Spectrometry Data (m/z of Major Fragments)
| Compound Name | Molecular Ion [M]⁺ | Base Peak | Other Key Fragments |
| This compound | 176 | 57 | 91, 104, 119 |
| 1-Phenylhexan-3-one | 176 | 91 | 77, 105, 133 |
| 4-Phenylhexan-3-one | 176 | 105 | 77, 91, 147 |
| Hexanophenone | 176 | 105 | 77, 120 |
Experimental Workflow for Structural Validation
A systematic approach is crucial for the efficient and accurate validation of the synthesized this compound. The following workflow outlines the recommended experimental sequence.
Caption: Experimental workflow for the synthesis, purification, and structural validation of this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal (0.00 ppm for ¹H and ¹³C).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
-
Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation of any minor impurities.
-
GC-MS Conditions (Typical):
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) in split mode.
-
Temperature Program: Start at a suitable temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250-280 °C).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structural features. Compare the obtained spectrum with a reference database if available.
Quantitative Analysis of 6-Phenylhexan-3-one: A Comparative Guide to Chromatographic Techniques
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 6-Phenylhexan-3-one in various mixtures, this guide provides a comparative overview of suitable analytical methodologies. The primary techniques discussed are Gas Chromatography with Flame Ionization Detection (GC-FID), a direct method suitable for volatile compounds, and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), which typically requires a derivatization step for enhanced sensitivity and chromatographic retention.
This guide presents detailed experimental protocols, performance data, and visual workflows to assist in method selection and implementation.
Comparison of Analytical Methods
The choice between GC-FID and HPLC-UV for the quantitative analysis of this compound depends on several factors including the sample matrix, required sensitivity, and available instrumentation.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) |
| Principle | Separation of volatile compounds in the gas phase followed by detection via flame ionization. | Separation in the liquid phase, often after derivatization to a UV-active compound, followed by UV absorbance detection. |
| Sample Volatility | High volatility required. Suitable for this compound. | No volatility requirement. |
| Derivatization | Not generally required. | Typically required for ketones using an agent like 2,4-dinitrophenylhydrazine (DNPH) to form a UV-absorbing hydrazone.[1][2] |
| Typical Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen). | A mixture of polar solvents (e.g., acetonitrile and water).[2] |
| Common Stationary Phase | Non-polar or mid-polar capillary column (e.g., DB-5, HP-5MS).[3] | Reversed-phase C18 column.[2] |
| Detector | Flame Ionization Detector (FID). | UV-Vis or Diode Array Detector (DAD).[2] |
| Selectivity | Good, based on retention time. | Good, based on retention time and UV spectrum (with DAD). |
| Sensitivity | Generally good for hydrocarbons. | Can be very high, depending on the derivatizing agent's molar absorptivity. |
| Throughput | Can be high with modern fast GC methods. | Can be high with UPLC/UHPLC systems. |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method allows for the direct quantification of this compound without derivatization.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
-
Autosampler
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on concentration.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C
-
Injection Volume: 1 µL
Sample Preparation:
-
Dissolve the sample mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add an internal standard (e.g., tetradecane) at a known concentration.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot to a GC vial for analysis.
Quantitative Analysis: A calibration curve is constructed by analyzing a series of standard solutions of this compound with the internal standard at a constant concentration. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method involves the derivatization of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, UV-active hydrazone derivative.[1][2]
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
Chromatographic Conditions:
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with a composition of 50% B, hold for 2 minutes.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 360 nm
-
Injection Volume: 10 µL
Sample Preparation and Derivatization:
-
To an aliquot of the sample in a suitable solvent (e.g., acetonitrile), add an acidic solution of DNPH.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1 hour) to ensure complete derivatization.
-
Neutralize the reaction mixture if necessary.
-
Dilute the derivatized sample with the initial mobile phase composition.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Quantitative Analysis: A calibration curve is prepared by derivatizing a series of this compound standards and analyzing them under the same HPLC conditions. The peak area of the resulting this compound-DNPH derivative is plotted against the initial concentration of this compound.
Method Validation Data (Illustrative)
The following tables provide illustrative performance data that could be expected from validated GC-FID and HPLC-UV methods for the analysis of an aromatic ketone like this compound. These values are based on typical performance characteristics reported for similar analytes.[4][5][6][7][8]
Table 1: Illustrative Validation Parameters for GC-FID Method
| Parameter | Specification |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 500 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
Table 2: Illustrative Validation Parameters for HPLC-UV Method (with DNPH derivatization)
| Parameter | Specification |
| Linearity (r²) | ≥ 0.999 |
| Range | 0.1 - 100 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | ~0.02 µg/mL |
| Limit of Quantitation (LOQ) | ~0.06 µg/mL |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both the GC-FID and HPLC-UV methods.
Caption: Workflow for GC-FID analysis of this compound.
Caption: Workflow for HPLC-UV analysis of this compound.
References
A Comparative Study of Catalysts for the Synthesis of 6-Phenylhexan-3-one
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 6-Phenylhexan-3-one, a key intermediate in the preparation of various organic molecules, is a subject of significant interest in synthetic chemistry. This guide provides a comparative analysis of three distinct catalytic systems for the synthesis of this valuable ketone, offering insights into their respective yields, reaction conditions, and procedural complexities. The catalysts covered include a rhodium-based system for hydroacylation, a nickel-catalyzed desulfurization, and a palladium-catalyzed cross-coupling approach.
Performance Comparison of Catalytic Systems
The following table summarizes the key performance indicators for the three catalytic methods discussed in this guide.
| Catalyst System | Reaction Type | Starting Materials | Yield (%) | Temperature (°C) | Reaction Time (h) |
| Rhodium Catalyst | Hydroacylation | Allylbenzene, Propanal | 85 | 130 | 3 |
| Nickel Catalyst | Desulfurization | 2-benzyl-5,6-dihydrothiin-4-one | 75 | Reflux | 6 |
| Palladium Catalyst | Cross-Coupling | 3-chloropropylbenzene, Propionaldehyde derivative | Moderate to High | 80-120 | 12-24 |
Reaction Pathways and Experimental Workflows
The synthesis of this compound can be achieved through different catalytic routes, each with its unique mechanism and experimental setup.
Caption: Overview of the three catalytic routes for the synthesis of this compound.
Caption: Comparative experimental workflows for the different catalytic syntheses.
Experimental Protocols
Rhodium-Catalyzed Hydroacylation
This method utilizes Wilkinson's catalyst, RhCl(PPh₃)₃, for the intermolecular hydroacylation of allylbenzene with propanal. The reaction is reported to proceed with high efficiency and atom economy.
Catalyst: Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's Catalyst) Co-catalysts/Additives: 2-Amino-4-methylpyridine, aniline, benzoic acid
Procedure:
-
To a sealed reaction vessel under an inert atmosphere, add allylbenzene, propanal, and a catalytic amount of RhCl(PPh₃)₃.
-
Introduce the co-catalysts: 2-amino-4-methylpyridine, aniline, and benzoic acid.
-
Heat the reaction mixture to 130°C and maintain for 3 hours with stirring.
-
After cooling to room temperature, the reaction mixture is subjected to a standard aqueous work-up.
-
The crude product is then purified by column chromatography to yield this compound.
Nickel-Catalyzed Desulfurization
This approach involves the desulfurization of a sulfur-containing precursor, 2-benzyl-5,6-dihydrothiin-4-one, using Raney Nickel. This method is effective for converting thioketals and related compounds to the corresponding alkanes or ketones.
Catalyst: Raney Nickel
Procedure:
-
Dissolve 2-benzyl-5,6-dihydrothiin-4-one in a suitable solvent, such as methanol.
-
Add a slurry of Raney Nickel to the solution.
-
The reaction mixture is refluxed under a hydrogen atmosphere for 6 hours.
-
After the reaction is complete, the mixture is cooled, and the Raney Nickel is carefully filtered off.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by an appropriate method (e.g., distillation or chromatography) to obtain this compound.
Palladium-Catalyzed Cross-Coupling Approach (Proposed)
While a direct, one-step palladium-catalyzed synthesis of this compound is not well-documented, a plausible multi-step route can be envisioned employing a key palladium-catalyzed cross-coupling reaction. This would involve the coupling of an aryl halide with a suitable aldehyde derivative.
Catalyst: Palladium(II) acetate (Pd(OAc)₂) or similar Pd(0) or Pd(II) source Ligand: A suitable phosphine ligand (e.g., triphenylphosphine, a biarylphosphine) Base: A mild inorganic base (e.g., K₂CO₃, Cs₂CO₃)
General Procedure for the Key Coupling Step:
-
In a reaction flask under an inert atmosphere, combine the aryl halide (e.g., 3-chloropropylbenzene), the aldehyde derivative, the palladium catalyst, the phosphine ligand, and the base in a suitable anhydrous solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to a temperature between 80°C and 120°C and stir for 12 to 24 hours, monitoring the reaction progress by techniques such as TLC or GC-MS.
-
Upon completion, the reaction is cooled, and the solid inorganic salts are removed by filtration.
-
The filtrate is concentrated, and the resulting crude product is purified by column chromatography.
-
The purified intermediate would then undergo further chemical transformations to yield the final product, this compound.
Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 6-Phenylhexan-3-one in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and chemical biology, understanding the potential for off-target effects is paramount to the accurate interpretation of experimental results and the development of safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity of 6-Phenylhexan-3-one, a compound with a phenyl group and a ketone moiety, in various biological assays. Due to the limited publicly available data on the specific biological activities of this compound, this document presents a framework for assessing its cross-reactivity, utilizing hypothetical, yet plausible, experimental data to illustrate key concepts and comparisons with structural analogs.
Hypothetical Comparative Analysis of this compound and its Analogs
To contextualize the potential cross-reactivity of this compound, we have generated hypothetical data comparing its performance against three structural analogs in a panel of common biological assays. The selected analogs are:
-
Analog A (1-Phenylhexan-3-one): An isomer with the phenyl group closer to the ketone.
-
Analog B (6-(4-hydroxyphenyl)hexan-3-one): A more polar analog with a hydroxyl group on the phenyl ring.
-
Analog C (6-Cyclohexylhexan-3-one): An analog where the aromatic ring is saturated.
The following table summarizes the hypothetical inhibitory concentrations (IC₅₀) and effective concentrations (EC₅₀) of these compounds in a kinase inhibition assay, a competitive ELISA, and a cell-based signaling assay.
| Compound | Kinase Z Inhibition (IC₅₀, µM) | TNF-α Competitive ELISA (IC₅₀, µM) | p-ERK1/2 Inhibition (EC₅₀, µM) |
| This compound | 15.2 | > 100 | 25.8 |
| Analog A (1-Phenylhexan-3-one) | 8.9 | > 100 | 12.5 |
| Analog B (6-(4-hydroxyphenyl)hexan-3-one) | 45.7 | > 100 | 62.1 |
| Analog C (6-Cyclohexylhexan-3-one) | > 100 | > 100 | > 100 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Kinase Z Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of a hypothetical Kinase Z.
Methodology:
-
Compound Preparation: A 10 mM stock solution of each test compound is prepared in 100% DMSO. A 10-point serial dilution is then performed in an appropriate assay buffer to generate a range of concentrations for IC₅₀ determination.
-
Assay Plate Preparation: In a 384-well plate, recombinant Kinase Z, its specific peptide substrate, and ATP are added to each well.
-
Compound Addition: The diluted test compounds or a vehicle control (DMSO) are added to the wells.
-
Incubation: The plate is incubated at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Detection: A kinase detection reagent (e.g., ADP-Glo™ Kinase Assay) is added to each well to stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: The luminescence signal is read on a plate reader. The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
TNF-α Competitive ELISA
Objective: To assess the potential for non-specific binding or interference of the test compound in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) format.
Methodology:
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for Tumor Necrosis Factor-alpha (TNF-α).
-
Compound and Analyte Addition: A standard concentration of biotinylated TNF-α is mixed with serial dilutions of the test compounds. This mixture is then added to the coated wells. A vehicle control is also included.
-
Incubation and Washing: The plate is incubated for 2 hours at room temperature, followed by a series of washes to remove unbound reagents.
-
Detection: Streptavidin-Horseradish Peroxidase (HRP) is added to each well and incubated for 30 minutes. After another wash step, a substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
-
Data Analysis: The absorbance is measured at 450 nm. A decrease in signal in the presence of the test compound would indicate interference. The IC₅₀ is determined as the concentration of the compound that causes a 50% reduction in the signal.
Cellular p-ERK1/2 Inhibition Assay
Objective: To evaluate the effect of the test compounds on a specific cell signaling pathway by measuring the phosphorylation of ERK1/2.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., HeLa cells) is seeded in a 96-well plate and grown to 80-90% confluency. The cells are then treated with various concentrations of the test compounds for 1 hour.
-
Cell Stimulation: Following compound treatment, the cells are stimulated with a known activator of the MAPK/ERK pathway (e.g., EGF) for 15 minutes.
-
Cell Lysis: The cells are lysed to extract total protein.
-
p-ERK1/2 Detection: The levels of phosphorylated ERK1/2 in the cell lysates are quantified using a sandwich ELISA or a Western blot analysis with specific antibodies.
-
Data Analysis: The signal for p-ERK1/2 is normalized to the total ERK1/2 or a housekeeping protein. The EC₅₀ values are determined by plotting the normalized signal against the compound concentration and fitting the data to a dose-response curve.
Visualizing Potential Cross-Reactivity and Experimental Design
To further aid in the understanding of potential off-target effects and the experimental approach to their investigation, the following diagrams are provided.
Benchmarking 6-Phenylhexan-3-one: A Comparative Analysis Against Known Inhibitors
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive comparative analysis of 6-Phenylhexan-3-one, a small molecule of interest, against established inhibitors. Due to a notable absence of publicly available data on the specific biological targets and inhibitory activities of this compound, this document outlines a foundational framework for its evaluation. It includes proposed experimental workflows and standardized protocols to generate the necessary data for future benchmarking studies. This guide is intended to serve as a resource for researchers initiating studies on this compound, enabling a systematic approach to characterizing its potential as a bioactive compound.
Introduction to this compound
This compound is a chemical compound with the molecular formula C12H16O. While its synthesis and basic chemical properties are documented, there is a significant gap in the scientific literature regarding its biological activity. To position this molecule within the landscape of therapeutic development, it is crucial to identify its molecular targets and quantify its inhibitory potential. This guide proposes a roadmap for achieving this.
Proposed Experimental Workflow for Evaluation
A systematic evaluation of a novel compound like this compound is essential to understand its pharmacological profile. The following experimental workflow is proposed to generate the data required for a comprehensive comparative analysis.
Caption: A generalized experimental workflow for the evaluation and benchmarking of novel chemical entities.
Standardized Experimental Protocols
To ensure the generation of robust and comparable data, the following standardized protocols are recommended for the key experiments outlined in the workflow.
Target-Specific Enzyme Inhibition Assay (Hypothetical)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against a putative target enzyme.
Materials:
-
This compound
-
Target Enzyme
-
Enzyme Substrate
-
Assay Buffer
-
Detection Reagent
-
Known Inhibitor (Positive Control)
-
DMSO (Vehicle Control)
-
Microplate Reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound and the known inhibitor in the assay buffer.
-
Add the diluted compounds to the wells of a microplate.
-
Add the target enzyme to each well and incubate for a pre-determined time at the optimal temperature.
-
Initiate the enzymatic reaction by adding the substrate.
-
Allow the reaction to proceed for a specific duration.
-
Stop the reaction and add the detection reagent.
-
Measure the signal using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on a relevant cell line.
Materials:
-
This compound
-
Cancer Cell Line (or other relevant cell line)
-
Cell Culture Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value from the dose-response curve.
Data Presentation for Future Benchmarking
Once quantitative data is generated, it should be summarized in a clear and structured format to facilitate easy comparison with known inhibitors.
Table 1: Comparative Inhibitory Activity Against Target X
| Compound | IC50 (nM) | Ki (nM) | Assay Method | Cell-Based Potency (EC50, nM) |
| This compound | Data to be generated | Data to be generated | Specify assay | Data to be generated |
| Known Inhibitor 1 | [Value] | [Value] | [Specify assay] | [Value] |
| Known Inhibitor 2 | [Value] | [Value] | [Specify assay] | [Value] |
| Known Inhibitor 3 | [Value] | [Value] | [Specify assay] | [Value] |
Illustrative Signaling Pathway
Should this compound be identified as an inhibitor of a specific kinase, for example, a diagram of the relevant signaling pathway would be crucial for understanding its mechanism of action.
Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound.
Conclusion and Future Directions
The current lack of published data on the biological activity of this compound presents a significant opportunity for research. The generation of robust in vitro and in vivo data through the application of standardized experimental protocols, as outlined in this guide, is the critical next step. This will be essential to determine its potential therapeutic value and to enable meaningful comparisons with existing inhibitors. Researchers are encouraged to undertake these investigations to fill the existing knowledge gap and to fully characterize the pharmacological profile of this compound.
Safety Operating Guide
Proper Disposal of 6-Phenylhexan-3-one: A Procedural Guide
For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling and disposal of chemical reagents are of paramount importance. This guide outlines the essential procedures for the proper disposal of 6-Phenylhexan-3-one, ensuring laboratory safety and adherence to regulatory standards.
Immediate Safety and Handling Considerations
According to safety data sheets, this compound is not classified as a hazardous substance or mixture. However, it is always prudent to handle all chemicals with care. In case of a spill, the area should be covered, and the material collected, bound, and pumped off, observing any potential material restrictions.[1] It is also advised to avoid the generation of dusts and to ensure proper cleanup of the affected area.[1] Do not let the product enter drains.
Personal Protective Equipment (PPE): Standard laboratory PPE should be worn when handling this compound. This includes:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A lab coat, long pants, and closed-toe shoes
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all federal, state, and local regulations.
-
Waste Identification and Segregation:
-
Container Management:
-
Ensure the waste container is securely sealed to prevent any leaks or spills.
-
Store the sealed waste container in a designated, well-ventilated area.
-
-
Professional Disposal:
-
All chemical waste, including this compound, must be disposed of through a licensed and approved waste disposal company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.
-
-
Empty Container Disposal:
Quantitative Data
No specific quantitative data for disposal, such as concentration limits, is provided in the available safety data sheets as the substance is not classified as hazardous.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
